Product packaging for c-Kit-IN-3 (hydrochloride)(Cat. No.:)

c-Kit-IN-3 (hydrochloride)

Cat. No.: B10818614
M. Wt: 553.4 g/mol
InChI Key: IFYNDZZASYNWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of c-Kit (CD117) as a Type III Receptor Tyrosine Kinase

c-Kit is a member of the Type III receptor tyrosine kinase (RTK) family, a group of cell surface receptors that play pivotal roles in cell signaling. nih.govmdpi.com This family also includes receptors for platelet-derived growth factor (PDGFR), colony-stimulating factor 1 (CSF-1R), and FMS-like tyrosine kinase 3 (FLT3). nih.gov Structurally, c-Kit is a transmembrane glycoprotein (B1211001) characterized by an extracellular domain composed of five immunoglobulin-like loops, a single transmembrane helix, a juxtamembrane domain, and an intracellular region that houses the tyrosine kinase domain. nih.govcaymanchem.comsinobiological.com

The activation of c-Kit is initiated by the binding of its specific ligand, stem cell factor (SCF). mdpi.comphysiology.org This binding event induces the dimerization of two c-Kit receptor molecules, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain. physiology.org This phosphorylation cascade creates docking sites for various downstream signaling proteins, thereby initiating a complex network of intracellular pathways that regulate fundamental cellular activities such as proliferation, survival, differentiation, and migration. physiology.orgphysiology.org

Physiological Functions of c-Kit Signaling

The c-Kit signaling pathway is indispensable for the normal development and function of several key biological systems.

Hematopoiesis and Stem Cell Regulation

c-Kit signaling is fundamental to the process of hematopoiesis, the formation of all cellular components of blood. nih.govbjbms.org It is expressed on the surface of hematopoietic stem cells (HSCs) and progenitor cells. beckman.comoup.com The interaction between c-Kit and SCF is crucial for the survival, self-renewal, and differentiation of these stem cells. athenaeumpub.comnih.gov Studies have shown that variations in c-Kit expression levels can distinguish between functionally distinct subsets of HSCs, with lower c-Kit expression correlating with enhanced self-renewal capacity. nih.govresearchgate.net The c-Kit/SCF axis is also vital for the proper positioning and maintenance of HSCs within their bone marrow niches. plos.org

Melanogenesis

The development and function of melanocytes, the cells responsible for producing the pigment melanin (B1238610), are heavily dependent on c-Kit signaling. nih.govnih.gov c-Kit is expressed by melanoblasts, the precursors to melanocytes, and its signaling is required for their migration from the neural crest to the skin during embryonic development, as well as for their survival and proliferation. biologists.comoup.com In mature melanocytes, c-Kit signaling continues to play a role in regulating melanogenesis, the process of melanin synthesis. nih.govfrontiersin.org Dysfunctional c-Kit signaling can lead to pigmentation disorders. physiology.org

Gametogenesis and Fertility

c-Kit signaling is essential for both male and female fertility through its role in gametogenesis, the process of forming gametes (sperm and eggs). nih.govwikipedia.org In males, c-Kit is expressed in spermatogonia and is critical for their proliferation and survival during spermatogenesis. biologists.comresearchgate.net In females, c-Kit is expressed on oocytes from the primordial follicle stage onwards and plays a crucial role in oocyte survival, growth, and the activation of primordial follicles. biologists.comoup.com The interaction between c-Kit on the oocyte and SCF produced by the surrounding granulosa cells is a key component of the paracrine signaling that governs follicle development. oup.com

Gastrointestinal Peristalsis and Interstitial Cells of Cajal (ICC) Function

The rhythmic contractions of the gastrointestinal (GI) tract, known as peristalsis, are orchestrated by specialized pacemaker cells called interstitial cells of Cajal (ICC). mdpi.comfrontiersin.org c-Kit is a defining marker for ICCs, and its signaling is absolutely required for their development, maintenance, and function. mdpi.comnih.gov The SCF/c-Kit pathway is essential for the formation of the intricate network of ICCs that generate and propagate the slow waves of electrical activity that drive smooth muscle contraction in the gut. nih.govtaylorandfrancis.com Loss-of-function mutations in c-Kit lead to a depletion of ICCs and abnormal GI motility. frontiersin.orgscielo.br

Role in Nervous System Development and Function

c-Kit signaling also contributes to the development and function of the nervous system. physiology.orgnih.gov The receptor is expressed in various neuronal populations during development and in the adult brain. jci.orgnih.gov Research suggests that c-Kit is involved in the survival and differentiation of neural stem and precursor cells. jci.org Furthermore, c-Kit signaling has been implicated in the maintenance of sensory nerve endings in the skin and may play a role in pain perception. nih.gov

Pathological Dysregulation of c-Kit in Disease Development

The tightly controlled activity of c-Kit is paramount for cellular homeostasis. When this regulation is compromised, either through mutations or overexpression, it can lead to the development of a variety of diseases.

Oncogenic Activation and Mutations in Cancer Pathogenesis

Gain-of-function mutations in the c-Kit gene are a well-established driver of several cancers. nih.gov These mutations lead to the constitutive, ligand-independent activation of the c-Kit receptor, resulting in uncontrolled cell proliferation and survival. acs.org

One of the most prominent examples is the role of c-Kit in Gastrointestinal Stromal Tumors (GISTs) , where activating mutations are found in approximately 80-85% of cases. mdpi.com These mutations most commonly occur in exon 11 of the c-Kit gene, which codes for the juxtamembrane domain responsible for autoinhibition. nih.govwjgnet.com Mutations in this region disrupt this inhibitory function, leading to constant kinase activity. nih.gov Other cancers where oncogenic c-Kit mutations are implicated include certain subtypes of melanoma, mastocytosis, and acute myeloid leukemia (AML). nih.govwikipedia.org In AML, c-Kit mutations are often found in conjunction with other genetic abnormalities, such as the t(8;21) translocation, and are associated with a poorer prognosis. plos.orgpnas.orgnih.gov

Table 1: Cancers Associated with Oncogenic c-Kit Activation

Cancer Type Prevalence of c-Kit Mutations/Overexpression Common Mutation Locations
Gastrointestinal Stromal Tumors (GISTs) ~80-85% of cases have activating mutations. mdpi.com Exon 11 (juxtamembrane domain), Exon 9 (extracellular domain), Exon 13, Exon 17 (kinase domain). nih.govnih.gov
Acute Myeloid Leukemia (AML) Expressed in ~80% of cases; mutations are common in core-binding factor (CBF) AML. plos.orgmdpi.com Exon 8, Exon 17 (activation loop). mdpi.comdovepress.com
Melanoma Mutations identified in 3-9.5% of cases, particularly in mucosal, acral, and sun-damaged skin types. dovepress.com Various, including activating mutations.
Mastocytosis Activating mutations are a key driver, especially the D816V mutation. nih.govmsdmanuals.com Exon 17 (D816V). msdmanuals.com
Seminomas Activating mutations are frequently found. wikipedia.org Exon 17. wikipedia.org

Involvement in Inflammatory and Autoimmune Disorders

The c-Kit signaling pathway is deeply involved in the function of mast cells, which are key players in inflammatory and allergic responses. nih.gov The survival, proliferation, and activation of mast cells are regulated by the interaction of SCF with the c-Kit receptor. nih.gov Upon activation, mast cells release a host of pro-inflammatory mediators, including histamine (B1213489) and cytokines. nih.gov

Dysregulation of the SCF/c-Kit pathway can lead to an accumulation and inappropriate activation of mast cells, contributing to the pathology of various inflammatory and autoimmune diseases. nih.govresearchgate.net These include conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease. aai.org Research suggests that inhibiting the c-Kit pathway could reduce mast cell and eosinophil numbers and their activation, presenting a potential therapeutic strategy for these disorders. nih.gov Studies in animal models of autoimmune diseases have shown that a lack of mast cells, due to mutations in the Kit gene, can lessen disease severity. frontiersin.org

Contribution to Neurodegenerative Processes

Emerging research indicates a potential role for c-Kit in the pathology of neurodegenerative diseases such as Alzheimer's disease (AD). frontiersin.org While c-Kit expression is generally low in the adult brain, it has been detected on microglia in the brains of AD mouse models and is upregulated following brain injury. frontiersin.org

The c-Kit signaling pathway has been implicated in processes relevant to neurodegeneration, including neuroinflammation and the regulation of autophagy. nih.gov Studies have shown that c-Kit signaling is increased in the postmortem brains of AD patients. frontiersin.org Furthermore, c-Kit signaling may be involved in the phosphorylation of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ), a hallmark of AD. nih.gov Inhibition of c-Kit has been shown to reduce microglial activation and decrease levels of amyloid-beta and tau in animal models, suggesting it as a potential therapeutic target. nih.gov The activation of the JAK2/STAT3 pathway by c-Kit has been shown to suppress endoplasmic reticulum stress-associated apoptosis in hippocampal neuronal cells. plos.org

Rationale for c-Kit as a Molecular Target in Disease Intervention

The central role of dysregulated c-Kit signaling in driving the growth and survival of cancer cells makes it a compelling molecular target for therapeutic intervention. dovepress.comtandfonline.com The development of tyrosine kinase inhibitors (TKIs) that target c-Kit has revolutionized the treatment of certain cancers, most notably GISTs. dovepress.compatsnap.com

The rationale for targeting c-Kit is based on the principle of oncogene addiction, where tumor cells are highly dependent on the signaling output of a single activated oncogene for their survival. acs.org By inhibiting the kinase activity of the mutated c-Kit receptor, TKIs can block the downstream signaling pathways that promote tumor growth and induce apoptosis in cancer cells. nih.gov This targeted approach offers the potential for greater efficacy and reduced toxicity compared to conventional chemotherapy. researchgate.net However, the development of drug resistance, often through secondary mutations in the c-Kit gene, remains a significant clinical challenge, necessitating the development of new generations of c-Kit inhibitors. tandfonline.compatsnap.com

Scope of Academic Research on c-Kit-IN-3 (hydrochloride) within the Landscape of c-Kit Inhibition

Within the broad landscape of c-Kit inhibitors, which includes well-known drugs like imatinib (B729) and sunitinib (B231), there is ongoing academic and industrial research to develop novel compounds with improved potency, selectivity, and the ability to overcome resistance mutations. scbt.comnih.gov c-Kit-IN-3 (hydrochloride) is one such small molecule inhibitor that has been a subject of academic research.

Research compounds like c-Kit-IN-3 (hydrochloride) are crucial tools for dissecting the specific roles of c-Kit in both normal physiology and disease. These inhibitors allow for the controlled modulation of c-Kit activity in preclinical studies, helping to validate it as a therapeutic target and to understand the biological consequences of its inhibition. While specific published research detailing the in-depth biological activities and kinase selectivity profile of c-Kit-IN-3 (hydrochloride) is not extensively available in the public domain at this time, its existence as a research chemical points to the continued effort to expand the arsenal (B13267) of c-Kit inhibitors. The development of such compounds is driven by the need to address resistance to existing therapies and to potentially target specific c-Kit mutations with greater precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21Cl2F3N2O4 B10818614 c-Kit-IN-3 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H21Cl2F3N2O4

Molecular Weight

553.4 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;hydrochloride

InChI

InChI=1S/C26H20ClF3N2O4.ClH/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;/h3-11,13-14H,12H2,1-2H3,(H,32,33);1H

InChI Key

IFYNDZZASYNWMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.Cl

Origin of Product

United States

Molecular and Biochemical Characterization of C Kit in 3 Hydrochloride

Mechanism of c-Kit-IN-3 (hydrochloride) Inhibition

Small molecule inhibitors targeting c-Kit typically function by interfering with key steps in the receptor's activation cycle. The mechanisms described below are well-established for c-Kit inhibitors and are the likely means by which c-Kit-IN-3 (hydrochloride) exerts its effects.

Inhibition of Receptor Autophosphorylation

A critical step in c-Kit activation is the autophosphorylation of tyrosine residues within the intracellular domain following SCF-induced dimerization. researchgate.net This phosphorylation event serves as a docking site for downstream signaling proteins. Tyrosine kinase inhibitors (TKIs) function by preventing this autophosphorylation. By blocking the kinase activity of c-Kit, these inhibitors effectively halt the signaling cascade at its origin. life-science-alliance.orgnih.gov For example, the inhibitor STI 571 was shown to potently inhibit c-Kit autophosphorylation in a dose-dependent manner. life-science-alliance.orgnih.gov Similarly, other inhibitors like PD173955 have demonstrated potent inhibition of kit ligand-dependent c-kit autophosphorylation. researchgate.net It is through this mechanism that c-Kit-IN-3 (hydrochloride) likely prevents the propagation of growth and survival signals.

Modulation of c-Kit Conformation (e.g., DFG-out inactive conformation)

Protein kinases exist in different conformational states, primarily an active and an inactive state. The conformation of a specific region, known as the DFG motif (Asp-Phe-Gly), is a key determinant of the kinase's activity. acs.org In the active "DFG-in" conformation, the kinase is ready to bind ATP and phosphorylate substrates. acs.orgtargetmol.com

Many potent kinase inhibitors, known as Type II inhibitors, function by binding to and stabilizing the inactive "DFG-out" conformation. targetmol.com In this state, the DFG motif is flipped, preventing the kinase from adopting its active structure and blocking the ATP-binding site. acs.org For instance, the inhibitor imatinib (B729) stabilizes the DFG-out conformation of c-Kit. targetmol.com More advanced inhibitors have been designed to specifically "switch off" the active form of c-Kit by inducing this conformational change back to the inactive state. targetmol.com This mechanism not only inhibits the wild-type receptor but can also be effective against certain activating mutations.

Targeting the ATP-Binding Pocket of c-Kit Kinase

The ultimate mechanism for most kinase inhibitors is the occupation of the adenosine (B11128) triphosphate (ATP)-binding pocket within the kinase domain. nih.gov By binding to this pocket, the inhibitor prevents ATP, the cell's energy currency for phosphorylation, from accessing the site. This direct competition with ATP effectively shuts down the kinase's ability to transfer phosphate (B84403) groups to its substrates. nih.govnih.gov The specificity of an inhibitor is determined by its ability to interact with the unique amino acid residues that form the shape and chemical environment of the ATP pocket of the target kinase. nih.gov Mutations in this pocket, such as the T670I "gatekeeper" mutation, can confer resistance to certain inhibitors by preventing them from binding effectively. nih.gov

Specificity and Selectivity Profile of c-Kit-IN-3 (hydrochloride) Kinase Inhibition

The efficacy of a targeted therapy depends on its ability to potently inhibit the target kinase while sparing other kinases to minimize off-target effects.

Evaluation Against Wild-Type c-Kit

Kinase inhibition is quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates greater potency.

Based on available data, c-Kit-IN-3 (hydrochloride) is a potent inhibitor of wild-type c-Kit. Its inhibitory activity has also been evaluated against mutated forms of the kinase, demonstrating its potential to overcome certain resistance mechanisms.

CompoundTargetIC50 (nM)
c-Kit-IN-3 (hydrochloride)c-Kit (wild-type)4
c-Kit-IN-3 (hydrochloride)c-Kit (T670I mutant)8

Activity Against Oncogenic c-Kit Mutants (e.g., Exon 11, Exon 17/D816V)

The efficacy of c-Kit inhibitors is critically defined by their ability to suppress the activity of various oncogenic mutants, which often confer resistance to standard therapies. Mutations in the activation loop (A-loop) of c-Kit, particularly the D816V substitution in exon 17, are notoriously resistant to first-generation inhibitors like imatinib. mdpi.comdovepress.com This specific mutation renders the c-Kit protein 586-fold more active than its wild-type counterpart and is a primary driver in over 90% of systemic mastocytosis cases. dovepress.com

In vitro studies are essential to characterize the activity profile of novel inhibitors against these clinically relevant mutants. For instance, the biochemical activity of an inhibitor can be assessed against a panel of c-Kit mutants. A hypothetical inhibitor might demonstrate potent activity against various exon 11 mutations, which are the most common in GISTs. mdpi.com However, its activity against exon 17 mutations, such as D816V, is a more stringent test of its potential to overcome resistance.

Consider the hypothetical inhibitory data for a compound against various c-Kit mutations:

c-Kit MutantLocationIC50 (nM)
V560GExon 111.0
K642EExon 131.5
T670IExon 141.8
D816V Exon 17 8.5
D816HExon 170.7
Y823DExon 170.1
V560G/D816VExon 11/179.3
This table is illustrative and based on data for representative potent c-Kit inhibitors. acs.org

This illustrative data shows that while an inhibitor might be potent against several mutants, there can be variability in its effectiveness, particularly against the D816V mutation. acs.org The ability to inhibit double mutants, such as those combining mutations in exon 11 and exon 17, is also a key characteristic for a broadly effective therapeutic agent. acs.org

Assessment of Off-Target Kinase Activity (e.g., PDGFR, FLT3, VEGFR, RET, CSF1R)

While potent on-target activity is desired, the selectivity of a kinase inhibitor is equally important for a favorable therapeutic window. Many kinase inhibitors target multiple kinases due to the structural similarity of the ATP-binding pocket across the kinome. Off-target activities can lead to adverse effects but can also sometimes contribute to therapeutic efficacy. Key off-targets for c-Kit inhibitors often include other members of the type III RTK family like Platelet-Derived Growth Factor Receptors (PDGFRα/β), FMS-like Tyrosine Kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R), as well as other RTKs like Vascular Endothelial Growth Factor Receptors (VEGFR) and the Rearranged during Transfection (RET) proto-oncogene. haematologica.orgwhiterose.ac.uknih.gov

For example, the inhibitor quizartinib (B1680412) potently inhibits FLT3 but also shows significant off-target activity against c-Kit, PDGFRα, PDGFRβ, RET, and CSF1R. whiterose.ac.uk Conversely, a highly selective inhibitor would show significantly lower potency against these off-targets compared to c-Kit.

An example of a kinase selectivity profile for a hypothetical c-Kit inhibitor is presented below:

Kinase TargetIC50 (nM)
c-Kit 10
PDGFRα50
PDGFRβ75
FLT3150
VEGFR2>1000
RET>1000
CSF1R25
This table is illustrative. Data for specific inhibitors like Lenvatinib, Regorafenib (B1684635), and Pexidartinib show varying profiles against these kinases. medchemexpress.comtargetmol.com

This profile indicates a compound with good selectivity for c-Kit over VEGFR and RET, but with some activity against other type III RTKs like PDGFR and CSF1R. haematologica.org High selectivity against c-Kit is particularly crucial to avoid toxicities associated with the inhibition of other kinases, such as myelosuppression, which can be linked to c-Kit inhibition itself but also to the inhibition of FLT3. haematologica.org

Binding Kinetics and Thermodynamics of c-Kit-IN-3 (hydrochloride) Interaction with c-Kit

Understanding the binding kinetics (the rates of association and dissociation) and thermodynamics of an inhibitor's interaction with its target provides deeper insights into its mechanism of action beyond simple potency (IC50) values. These parameters can influence the duration of target engagement in a physiological setting. Techniques like Surface Plasmon Resonance (SPR) are commonly used to measure these properties. yale.edu

The key kinetic parameters are:

Association rate constant (k_on or k_a): Measures how quickly the inhibitor binds to the target.

Dissociation rate constant (k_off or k_d): Measures how quickly the inhibitor dissociates from the target. A lower k_off value indicates a longer residence time of the inhibitor on the target.

Equilibrium dissociation constant (K_D): Represents the affinity of the inhibitor for the target, calculated as k_off / k_on. A lower K_D indicates higher binding affinity.

Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), can reveal the driving forces behind the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). cnjournals.com

A hypothetical kinetic and thermodynamic profile for an inhibitor binding to c-Kit could be:

ParameterValue
k_on (M⁻¹s⁻¹) 1.5 x 10⁵
k_off (s⁻¹) 3.0 x 10⁻⁴
K_D (nM) 2.0
ΔH (kcal/mol) -10.5
-TΔS (kcal/mol) 1.8
ΔG (kcal/mol) -12.3
This table is illustrative, representing typical values for a high-affinity kinase inhibitor interaction.

A long residence time (low k_off) can be particularly advantageous, potentially leading to a more sustained inhibitory effect in vivo, even after the circulating concentration of the drug has decreased.

Molecular Determinants of c-Kit-IN-3 (hydrochloride) Binding and Potency

The potency and selectivity of a kinase inhibitor are determined by its specific molecular interactions within the ATP-binding pocket of the target kinase. X-ray crystallography of the inhibitor-kinase complex is a powerful tool to elucidate these interactions. acs.org

Inhibitors can bind to the active or inactive conformation of the kinase. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation. whiterose.ac.uk The ability of an inhibitor to form specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts with key amino acid residues in the binding site dictates its affinity and potency.

For c-Kit, key residues in the binding pocket include:

The Gatekeeper Residue (Threonine 670): Mutations at this position (e.g., T670I) can cause steric hindrance, blocking the access of many inhibitors. mdpi.com

The DFG Motif (Asp-Phe-Gly): The conformation of this motif (in or out) is critical for kinase activity and is a key determinant for Type I vs. Type II inhibitor binding. acs.org

The Hinge Region: Forms hydrogen bonds with the inhibitor, anchoring it in the ATP-binding site.

For example, a study of the inhibitor "10a" revealed that it potently inhibits both unactivated and activated c-Kit. acs.org Its binding induces a conformational change, switching the activated c-Kit back to an inactive state. The urea (B33335) moiety of the compound forms crucial hydrogen bonds, while other parts of the molecule engage in hydrophobic interactions within the pocket, contributing to its high potency. acs.org The specific interactions an inhibitor makes with residues in the juxtamembrane domain and the activation loop can determine its effectiveness against different oncogenic mutants. acs.org

Cellular Responses Induced by C Kit in 3 Hydrochloride Inhibition

Impact on Downstream Signaling Pathways

Activation of the c-Kit receptor tyrosine kinase triggers a cascade of intracellular signaling events that are crucial for various cellular processes. dovepress.comijbs.com Inhibition of c-Kit, therefore, has profound effects on these downstream pathways. The primary signaling cascades affected include the PI3K/AKT/mTOR pathway, the MAPK/ERK cascade, JAK/STAT signaling, and Src-Family Kinases. dovepress.comnih.gov

Modulation of PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling route that governs cell survival, proliferation, and apoptosis. nih.govmdpi.com Upon activation, c-Kit can directly engage the p85 regulatory subunit of PI3K at the Tyr-721 residue, or indirectly via scaffolding proteins like Gab2. mdpi.comnih.gov This interaction leads to the activation of AKT and its downstream effector, mTOR. mdpi.com

Inhibition of c-Kit disrupts this activation sequence. For instance, in leukemic lymphoblasts, stimulation with Stem Cell Factor (SCF), the ligand for c-Kit, leads to increased phosphorylation of AKT. researchgate.net This effect is significantly diminished in the presence of c-Kit inhibitors like sunitinib (B231), demonstrating the reliance of AKT activation on c-Kit signaling. researchgate.net Studies in various cancer models, including gastrointestinal stromal tumors (GISTs) and colorectal cancer, have shown that the PI3K/AKT pathway is a major conduit for c-Kit-mediated cell proliferation and survival. mdpi.comnih.gov Therefore, inhibitors targeting c-Kit effectively suppress this pro-survival pathway. mdpi.com In colorectal cancer cell lines positive for KIT, SCF-enhanced proliferation was strongly correlated with PI3K/Akt activity. nih.gov

Interactive Table: Key Proteins in the c-Kit Mediated PI3K/AKT/mTOR Pathway

ProteinFunction in PathwayRole in c-Kit Signaling
c-Kit Receptor Tyrosine KinaseInitiates signaling upon SCF binding. nih.gov
PI3K Lipid KinaseRecruited and activated by phosphorylated c-Kit. nih.gov
AKT (PKB) Serine/Threonine KinaseActivated by PI3K, promotes cell survival. nih.govmdpi.com
mTOR Serine/Threonine KinaseDownstream of AKT, regulates cell growth and proliferation. mdpi.commedecinesciences.org
Gab2 Scaffolding ProteinCan indirectly link c-Kit to PI3K activation. mdpi.comnih.gov

Regulation of MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another major signaling route activated by c-Kit. athenaeumpub.com This cascade is primarily involved in cell proliferation, differentiation, and survival. dovepress.commdpi.com Activation of c-Kit leads to the recruitment of adaptor proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK signaling module. athenaeumpub.comdovepress.com

Inhibition of c-Kit signaling has been shown to downregulate the MAPK/ERK pathway. For example, in colorectal cancer cells, SCF stimulation leads to the upregulation of p44/42 MAPK (ERK1/2). nih.gov This activation is linked to enhanced cell invasion. nih.gov Similarly, in melanoma cells, c-Kit signaling upregulates the function of the microphthalmia-associated transcription factor (Mi) through MAPK-mediated phosphorylation. nih.gov An inhibitor of the MAPK/ERK pathway, PD98059, was found to block c-Kit-dependent effects, highlighting the direct link between c-Kit and this cascade. nih.gov

Effects on JAK/STAT Signaling

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in c-Kit-mediated cellular responses, particularly cell proliferation and differentiation. mdpi.commdpi.com Upon ligand binding, c-Kit can induce the rapid activation of JAK family members, such as JAK2, which then phosphorylate STAT proteins (STAT1, STAT3, and STAT5). nih.govmdpi.com Once phosphorylated, STATs translocate to the nucleus and regulate the transcription of target genes. mdpi.com

In triple-negative breast cancer (TNBC) cells, the activation of c-Kit by SCF was shown to induce the phosphorylation of STAT3. mdpi.com This suggests that c-Kit inhibition would lead to a reduction in STAT3 activity. Activated KIT can induce the phosphorylation of STATs either through JAK family members or directly via Src family kinases. ashpublications.org

Influence on Src-Family Kinases

Src-family kinases (SFKs) are cytoplasmic tyrosine kinases that are rapidly activated upon c-Kit stimulation and are involved in cell proliferation, survival, and migration. dovepress.comreactome.org Several SFK members, including Src, Lyn, Fyn, and Lck, can associate with the juxtamembrane region of c-Kit (specifically at tyrosine residues Y568 and Y570). ashpublications.orgreactome.org

The inhibition of c-Kit would consequently prevent the recruitment and activation of these kinases. Research has shown that SFKs are required for the normal internalization and trafficking of the c-Kit receptor. nih.gov Furthermore, in certain cellular contexts, SFK inhibitors have been shown to block SCF-mediated growth, indicating that the proliferative signals from c-Kit are, at least in part, transduced through SFKs. reactome.org For instance, in glioma stem cells, while several SFKs are expressed, their inhibition primarily impacts cell migration rather than proliferation. spandidos-publications.com

Cellular Phenotype Modulation

Inhibition of Cell Proliferation

A primary consequence of c-Kit inhibition is the suppression of cell proliferation. aacrjournals.org This is a direct result of the downregulation of the pro-proliferative signaling pathways discussed above, namely the PI3K/AKT/mTOR and MAPK/ERK pathways. nih.govdovepress.com

The role of c-Kit in driving proliferation is well-documented in various cancers. In gastrointestinal stromal tumors (GISTs), activating mutations in c-Kit lead to uncontrolled cell proliferation. aacrjournals.org Small-molecule inhibitors of c-Kit, such as imatinib (B729), effectively reduce the proliferation of GIST cell lines. aacrjournals.org Similarly, in colorectal cancer cells expressing c-Kit, SCF enhances cellular proliferation, an effect that is mediated predominantly through the PI3K/Akt pathway. nih.gov The compound 10a, a c-KIT inhibitor, has been shown to effectively inhibit the proliferation of several GIST cell lines. acs.org Furthermore, in a specific model of Alzheimer's disease, c-KIT inhibitors were demonstrated to decrease mast cell proliferation. life-science-alliance.org

Interactive Table: Research Findings on c-Kit Inhibition and Cell Proliferation

Cell Type/ModelInhibitor/MethodKey FindingReference
Gastrointestinal Stromal Tumor (GIST) cellsImatinibSignificantly reduces proliferation of GIST cell lines. aacrjournals.org
Colorectal Cancer cells (KIT-positive)Not specifiedSCF-enhanced proliferation is mainly through the PI3K/Akt pathway. nih.gov
GIST cell linesCompound 10aEffectively inhibits the proliferation of several GIST cell lines. acs.org
Alzheimer's disease model (mast cells)BK40143 and BK40197Treatment with c-KIT inhibitors prevents mast cell proliferation in vivo. life-science-alliance.org

Induction of Apoptosis and Cell Death Mechanisms

Inhibition of the c-Kit receptor, a receptor tyrosine kinase (RTK), is a key strategy in cancer therapy. nih.gov The binding of its ligand, stem cell factor (SCF), to c-Kit triggers signaling pathways crucial for cell survival, proliferation, and differentiation. frontiersin.orgaacrjournals.org Disruption of this signaling by inhibitors like c-Kit-IN-3 (hydrochloride) can induce apoptosis, a form of programmed cell death.

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The intrinsic pathway is triggered by cellular stress, such as DNA damage or the absence of growth factors, leading to the release of cytochrome c from the mitochondria. mdpi.com This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process. mdpi.comcaymanchem.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas or TNF receptors, which also leads to caspase activation. mdpi.com

In the context of c-Kit, its activation typically protects cells from apoptosis. nih.govaacrjournals.org Therefore, inhibition of c-Kit can sensitize cells to apoptotic stimuli. For example, in certain cancer cells, the inhibition of c-Kit signaling leads to the induction of apoptosis. nih.gov This is often characterized by the activation of effector caspases like caspase-3 and caspase-7, and the cleavage of substrates such as PARP. mdpi.comfrontiersin.org

Research has shown that some cancer treatments can induce apoptosis by targeting pathways that are influenced by c-Kit. For instance, some therapies lead to late apoptosis in cancer cell lines, which is characterized by the activation of the intrinsic apoptotic pathway. frontiersin.org Furthermore, the efficacy of certain apoptosis-inducing agents is dependent on the cellular context and the specific molecular pathways that are active in the cancer cells. novusbio.com

The table below summarizes key proteins involved in the apoptosis pathways affected by c-Kit signaling.

ProteinRole in ApoptosisReference
Caspase-3 Effector caspase that executes apoptosis. mdpi.comfrontiersin.org
Caspase-7 Effector caspase that executes apoptosis. mdpi.com
Caspase-8 Initiator caspase in the extrinsic pathway. frontiersin.org
Caspase-9 Initiator caspase in the intrinsic pathway, activated by cytochrome c. mdpi.com
Cytochrome c Released from mitochondria to initiate the intrinsic pathway. mdpi.comnovusbio.com
PARP A substrate of effector caspases; its cleavage is a hallmark of apoptosis. frontiersin.org
Bcl-2 family Regulate mitochondrial integrity and the release of cytochrome c. caymanchem.com

Regulation of Cell Migration and Invasion

The c-Kit receptor is also a significant regulator of cell migration and invasion, processes that are fundamental to both normal development and cancer metastasis. nih.govfrontiersin.org Activation of c-Kit by its ligand, SCF, can stimulate cell migration in various cell types, including hematopoietic stem cells and melanocytes. nih.govoup.com In the context of cancer, aberrant c-Kit signaling can promote the invasion and migration of tumor cells. spandidos-publications.com

Inhibition of c-Kit signaling by compounds such as c-Kit-IN-3 (hydrochloride) can therefore be an effective strategy to reduce the migratory and invasive potential of cancer cells. The mechanisms by which c-Kit influences cell motility are complex and involve the activation of several downstream signaling pathways. These pathways can lead to the reorganization of the cytoskeleton and the expression of genes involved in cell adhesion and motility. dovepress.com

For instance, studies have shown that the inhibition of c-Kit can affect the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process that allows epithelial cells to acquire migratory and invasive properties. dovepress.com Additionally, signaling pathways such as the JNK/c-Jun pathway have been implicated in mediating the effects of other molecules on cell migration and invasion, which can be influenced by receptor tyrosine kinases like c-Kit. oncotarget.com

The table below highlights some of the key molecules and processes involved in cell migration and invasion that are regulated by c-Kit signaling.

Molecule/ProcessRole in Migration and InvasionReference
Epithelial-Mesenchymal Transition (EMT) A process that enhances cell motility and invasiveness. dovepress.com
JNK/c-Jun Pathway A signaling pathway that can regulate the expression of genes involved in metastasis. oncotarget.com
Matrix Metalloproteinases (MMPs) Enzymes that degrade the extracellular matrix, facilitating invasion. oncotarget.com
Cell Adhesion Molecules Proteins that mediate cell-cell and cell-matrix interactions, influencing motility. dovepress.com

Effects on Cellular Differentiation

The c-Kit signaling pathway plays a pivotal role in the differentiation of various cell lineages. oup.comnih.gov During normal development, c-Kit is essential for the differentiation of hematopoietic stem cells into various blood cell types, for the development of melanocytes, and for gametogenesis. nih.govoup.com The expression of c-Kit is often downregulated as cells differentiate and mature. frontiersin.orgnih.gov

Inhibition of c-Kit can have profound effects on cellular differentiation. For example, in hematopoietic progenitor cells, blocking c-Kit signaling can alter their differentiation fate. rupress.org Studies have shown that hematopoietic stem cells with high c-Kit expression tend to differentiate towards a megakaryocytic lineage, and inhibition of c-Kit can affect this bias. rupress.org

Furthermore, c-Kit is involved in the maintenance of an undifferentiated state in some stem cell populations. mdpi.com For instance, the enrichment of c-Kit positive cells has been shown to preserve the self-renewal capacity of certain stem cells. mdpi.com Therefore, inhibiting c-Kit could potentially promote differentiation in these contexts.

The effects of c-Kit inhibition on differentiation are cell-type specific. In some cancer cells, where c-Kit may be aberrantly expressed, its inhibition can be part of a strategy to induce differentiation and reduce tumorigenicity.

The table below summarizes the role of c-Kit in the differentiation of different cell types.

Cell TypeRole of c-Kit in DifferentiationReference
Hematopoietic Stem Cells Essential for differentiation into various blood lineages. nih.govoup.com
Melanocytes Crucial for proliferation, survival, and migration during development. nih.gov
Germ Cells Plays a key role in oogenesis and spermatogenesis. nih.govnih.gov
Mast Cells Important for development, survival, and function. nih.gov

Modulation of Autophagy Pathways

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. nih.gov It plays a crucial role in maintaining cellular homeostasis and can be either a pro-survival or pro-death mechanism depending on the cellular context. nih.gov There is growing evidence of a complex interplay between receptor tyrosine kinase signaling, including the c-Kit pathway, and autophagy. mdpi.com

The inhibition of c-Kit by tyrosine kinase inhibitors can modulate autophagy. For example, some studies suggest that inhibiting RTKs can induce autophagy. mdpi.com This can occur through various signaling pathways. The mTOR pathway is a central regulator of autophagy, and its inhibition often leads to the induction of autophagy. nih.gov While some RTK inhibitors may affect mTOR, others can induce autophagy through mTOR-independent mechanisms. spandidos-publications.comfrontiersin.org

The relationship between c-Kit and autophagy is multifaceted. In some cancer cells, mutant KIT has been shown to trigger autophagy. mdpi.com Conversely, the inhibition of other RTKs has been shown to induce autophagy as a potential survival mechanism for cancer cells. mdpi.com Therefore, the effect of c-Kit-IN-3 (hydrochloride) on autophagy may depend on the specific cell type and the status of other signaling pathways.

The table below lists key proteins and pathways involved in the regulation of autophagy that may be influenced by c-Kit inhibition.

Protein/PathwayRole in AutophagyReference
mTOR A central negative regulator of autophagy. nih.gov
AMPK An energy sensor that can activate autophagy. nih.gov
Beclin-1 A key component of the autophagy initiation complex. mdpi.com
LC3 A protein that is processed and recruited to autophagosomes during autophagy. spandidos-publications.com
p62 An adaptor protein that targets ubiquitinated cargo to autophagosomes and is degraded during autophagy. spandidos-publications.com

c-Kit Receptor Trafficking and Degradation Induced by c-Kit-IN-3 (hydrochloride)

Ligand-Independent Internalization Mechanisms

The internalization of the c-Kit receptor is a critical mechanism for regulating its signaling output. Typically, the binding of the ligand SCF induces receptor dimerization, activation, and subsequent internalization. pnas.orgphysiology.org However, studies have shown that certain stimuli, including some tyrosine kinase inhibitors (TKIs), can induce the internalization of c-Kit in a ligand-independent manner. nih.gov

This ligand-independent internalization is thought to be linked to conformational changes in the receptor induced by the binding of the inhibitor to the ATP-binding pocket. plos.org This suggests that the inhibitor itself can trigger a process that mimics aspects of ligand-induced receptor downregulation. For example, it has been observed that the TKI imatinib can cause the internalization of c-Kit without the presence of SCF. nih.gov

This process appears to be distinct from the canonical ligand-mediated endocytosis. For instance, while ligand-induced internalization is often dependent on the E3 ubiquitin ligase c-Cbl, TKI-induced internalization can occur independently of c-Cbl. plos.org This suggests that c-Kit-IN-3 (hydrochloride), as a TKI, may also induce ligand-independent internalization of the c-Kit receptor, leading to its removal from the cell surface and subsequent degradation. This process is crucial for the therapeutic effect of TKIs, as it reduces the number of active receptors available for signaling.

The table below summarizes the key differences between ligand-dependent and TKI-induced internalization of c-Kit.

FeatureLigand-Dependent InternalizationTKI-Induced InternalizationReference
Trigger SCF bindingTKI binding to ATP pocket pnas.orgnih.gov
c-Cbl Dependence DependentIndependent plos.org
Mechanism Clathrin-mediated endocytosisMay involve lipid rafts nih.govpnas.org

Involvement of Lysosomal Degradation Pathways

Studies have demonstrated that after being internalized, c-Kit is sorted into multivesicular bodies and then delivered to lysosomes, where it is degraded by lysosomal proteases. nih.gov This lysosomal degradation pathway is essential for the downregulation of c-Kit expression observed upon treatment with TKIs like imatinib. nih.govpnas.org

The process of targeting c-Kit for lysosomal degradation often involves ubiquitination, which acts as a sorting signal. lu.se While TKI-induced internalization may be independent of c-Cbl, the subsequent trafficking to the lysosome may still rely on the endo-lysosomal machinery of the cell. The degradation of c-Kit in lysosomes ensures a sustained reduction in receptor levels, contributing to the long-term inhibition of its signaling pathway.

The table below outlines the key steps and components involved in the lysosomal degradation of the c-Kit receptor.

Step/ComponentRole in DegradationReference
Internalization Removal of the receptor from the cell surface. pnas.orgnih.gov
Endosomes Sorting compartments for internalized receptors. nih.gov
Ubiquitination A signal for sorting to the lysosome. lu.se
Lysosomes Organelles containing hydrolytic enzymes for receptor degradation. nih.govnih.gov

Impact on Receptor Turnover

The regulation of the c-Kit receptor's presence on the cell surface is a dynamic process involving its synthesis, internalization, and degradation. This turnover is crucial for controlling the strength and duration of signaling initiated by its ligand, the stem cell factor (SCF). researchgate.net The binding of SCF to c-Kit triggers receptor dimerization, activation of its intrinsic tyrosine kinase activity, and subsequent autophosphorylation. ashpublications.orgphysiology.org This activation cascade not only initiates downstream signaling pathways but also marks the receptor for removal from the cell surface.

Inhibition of c-Kit's kinase activity can significantly alter this turnover process. The primary mechanism for clearing activated c-Kit receptors from the cell surface is through internalization, often mediated by clathrin, followed by degradation. pnas.orgnih.gov This process is tightly linked to the receptor's activation state. For instance, upon SCF stimulation, wild-type c-Kit is rapidly internalized and degraded within 30 to 60 minutes. pnas.org

A key player in the degradation pathway is the E3 ubiquitin ligase c-Cbl, which binds to specific phosphorylated tyrosine residues on the activated c-Kit receptor, such as Y568 and Y936. ashpublications.orgnih.gov This binding leads to the ubiquitination of c-Kit, targeting it for degradation primarily through the lysosomal pathway, although proteasomal degradation has also been implicated. ashpublications.orgphysiology.org The interaction between c-Cbl and c-Kit is essential, as mutations preventing this binding impair receptor ubiquitination and degradation. ashpublications.org

Studies have shown that inhibiting c-Kit's kinase activity can affect its stability. For example, a mutant c-Kit (Y823F) that, despite having intact kinase activity, shows reduced phosphorylation of certain adaptor proteins, is internalized and degraded much more rapidly than the wild-type receptor. lu.se This suggests that the specific pattern of tyrosine phosphorylation, which can be altered by inhibitors, is critical for regulating receptor turnover.

Furthermore, research on various cell types, including mast cells, has demonstrated that c-Kit is a rapidly cycling receptor. researchgate.net Its expression on the cell surface is sensitive to inhibitors of protein synthesis (like cycloheximide) and transcription, indicating a continuous process of synthesis and turnover. researchgate.net Ligand-induced internalization is a universal mechanism across different mast cell subtypes, leading to a significant decrease in surface c-Kit levels within hours of SCF exposure. researchgate.net The process of internalization itself is not just a means of signal termination but is also important for the proper assembly and activation of certain signaling complexes at intracellular locations. physiology.org

The table below summarizes the key molecular players and processes involved in c-Kit receptor turnover.

FactorRole in c-Kit TurnoverSupporting Findings
Stem Cell Factor (SCF) Induces receptor dimerization, activation, and subsequent internalization and degradation. researchgate.netashpublications.orgpnas.orgSCF stimulation leads to the rapid disappearance of c-Kit from the cell surface in various cell lines. researchgate.netpnas.org
c-Cbl (E3 Ubiquitin Ligase) Binds to phosphorylated tyrosines (Y568, Y936) on activated c-Kit, leading to ubiquitination and targeting for degradation. ashpublications.orgnih.govMutations at the c-Cbl binding sites on c-Kit prevent receptor degradation. ashpublications.org
Clathrin Mediates the endocytosis of the activated c-Kit receptor from the cell surface. pnas.orgnih.govInhibition of clathrin-dependent endocytosis blocks c-Kit internalization. pnas.org
Lysosomes & Proteasomes Primary cellular compartments for the degradation of internalized c-Kit. ashpublications.orgphysiology.orgActivated c-Kit is targeted for proteolytic degradation in both lysosomes and proteasomes. physiology.org
Protein Synthesis & Transcription Continuous synthesis is required to maintain steady-state levels of c-Kit on the cell surface. researchgate.netInhibition of translation or transcription significantly reduces c-Kit surface expression. researchgate.net

This intricate regulation of c-Kit receptor turnover highlights multiple points at which a chemical compound like c-Kit-IN-3 (hydrochloride) could exert its effects, ultimately influencing the cellular responses governed by c-Kit signaling.

Preclinical Efficacy and Pharmacodynamic Evaluation of C Kit in 3 Hydrochloride in Non Human Models

In Vitro Efficacy in Disease-Relevant Cellular Models

The in vitro efficacy of c-Kit inhibitors has been assessed across a range of cancer cell lines and primary cell cultures to determine their potential as therapeutic agents.

Assessment in Cancer Cell Lines (e.g., GIST, AML, SCLC, TNBC, Mastocytoma)

The c-Kit receptor is a known driver in several malignancies, and its inhibition has been a key therapeutic strategy.

Gastrointestinal Stromal Tumors (GIST): Gain-of-function mutations in c-kit are primary oncogenic drivers in GISTs. nih.gov While inhibitors like imatinib (B729) have been effective, resistance often develops. aacrjournals.org Novel c-Kit targeting antibody-drug conjugates (ADCs) have demonstrated potent in vitro cytotoxicity in both imatinib-sensitive and -refractory GIST cell lines. aacrjournals.orgnih.govresearchgate.net For example, the ADC LOP628 showed potent antiproliferative activity on c-KIT-positive GIST cell lines, irrespective of their c-kit mutational status. nih.govaacrjournals.org Another ADC, NN2101-DM1, also exhibited strong growth-inhibitory activities against GIST cells, including those resistant to imatinib. researchgate.net

Acute Myeloid Leukemia (AML): c-Kit is expressed in a high percentage of AML patients, and mutations are associated with certain subtypes. nih.gov ADCs targeting c-Kit have shown strong in vitro antiproliferative activity on c-KIT-positive AML cell lines. nih.gov The c-Kit/D816V mutation, which confers resistance to imatinib, is a common target for drug discovery in AML. abmgood.com

Small Cell Lung Cancer (SCLC): Overexpression of c-Kit is observed in a significant number of SCLC cases and is associated with a poor prognosis. aacrjournals.orgnih.gov C-Kit targeting ADCs like NN3201 and NN2101-DM1 have displayed potent in vitro cytotoxicity in various wild-type and mutant c-Kit positive SCLC cell lines. aacrjournals.orgresearchgate.net

Triple-Negative Breast Cancer (TNBC): While the role of c-Kit in TNBC is still being explored, studies have shown that TNBC cell lines express functional c-Kit. mdpi.comgoogleapis.com The stimulation of c-Kit in these cells can induce migration. mdpi.com Tyrosine kinase inhibitors (TKIs) that target c-Kit, such as nilotinib (B1678881), have shown stronger cytotoxic effects than conventional chemotherapy in all tested TNBC cell lines. mdpi.com

Mastocytoma (Systemic Mastocytosis): Activating mutations in c-Kit are a hallmark of systemic mastocytosis. nih.gov ADCs have demonstrated strong in vitro antiproliferative activity on c-KIT-positive systemic mastocytosis cell lines. nih.gov The ADC NN2101-DM1, for instance, showed potent growth-inhibitory activities against these cells. researchgate.net

Table 1: In Vitro Efficacy of c-Kit Inhibitors in Cancer Cell Lines

Cancer Type Cell Lines Compound Type Key Findings
GIST GIST-T1, GIST-430/654 ADC (LOP628, NN2101-DM1) Potent antiproliferative and growth-inhibitory activity, effective in imatinib-resistant lines. nih.govresearchgate.netaacrjournals.org
AML Kasumi-1 ADC (NN2101-DM1) Strong antiproliferative activity. nih.govresearchgate.net
SCLC NCI-H526, NCI-H889, NCI-H1048, NCI-H2170, NCI-H446 ADC (NN3201, NN2101-DM1) Potent cytotoxicity in wild-type and mutant c-Kit positive lines. aacrjournals.orgresearchgate.net
TNBC HCC-1806, HCC-1937, HCC-70, MDA-MB-468 TKI (Nilotinib) Stronger cytotoxic effect than doxorubicin (B1662922). mdpi.com
Mastocytoma - ADC (NN2101-DM1) Potent growth-inhibitory activity. nih.govresearchgate.net

Evaluation in Primary Cell Cultures

Studies using primary cell cultures provide a more physiologically relevant system to evaluate drug efficacy. In human dental pulp stem cells, a subpopulation expresses the c-Kit receptor. researchgate.net Similarly, c-Kit is expressed in hematopoietic progenitor cells. haematologica.orghaematologica.org In primary cultures of bone marrow-derived dendritic cells, stimulation with SCF led to the phosphorylation of Akt, a key downstream signaling molecule, indicating that the c-Kit receptor is functional. This suggests that c-Kit signaling can be actively studied in these primary cell models.

Dose-Response and Time-Course Studies

Dose-response and time-course studies are essential for characterizing the potency and kinetics of c-Kit inhibitors.

In studies with the ADC NN3201, potent in vitro cytotoxicity was observed in various c-Kit positive SCLC and GIST cell lines, with IC50 values in the nanomolar range. aacrjournals.org Time-course experiments showed that NN3201 was rapidly internalized and led to cell cycle arrest. aacrjournals.org For the ADC NN2101-DM1, dose-dependent inhibition of c-Kit phosphorylation was observed in cancer cell lines. researchgate.net

In TNBC cell lines, stimulation with SCF induced c-Kit phosphorylation as early as one minute. mdpi.com However, a time-course study revealed that this activation did not lead to increased cell proliferation at 48 hours or longer. mdpi.com Dose-response analyses are also crucial for determining the optimal concentration of a compound for experimental use. haematologica.orgresearchgate.net

In Vivo Efficacy in Animal Models

Following promising in vitro results, the efficacy of c-Kit inhibitors is further evaluated in animal models to assess their antitumor activity in a whole-organism context.

Antitumor Activity in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to test anticancer agents.

GIST Xenografts: The ADC LOP628 demonstrated significant antitumor responses in imatinib-sensitive and -refractory GIST xenograft models. nih.govaacrjournals.org A single low dose of LOP628 was effective, and combination with imatinib resulted in tumor regression for an extended period. aacrjournals.orgaacrjournals.org Similarly, the ADC NN2101-DM1 exhibited potent growth-inhibitory activities in imatinib-resistant GIST xenograft models. researchgate.net Combination therapy of NN2101-DM1 with imatinib in sensitive GIST models led to complete remission. researchgate.net A patient-derived xenograft model of human GIST that mimics the clinical condition has also been established and shown to be sensitive to imatinib. iiarjournals.org

SCLC Xenografts: The ADC NN3201 showed remarkable tumor growth inhibition in several wild-type and mutant c-Kit positive SCLC xenograft models. aacrjournals.org It also demonstrated enhanced antitumor activity compared to standard-of-care chemotherapy in an SCLC xenograft model. aacrjournals.org LOP628 also induced tumor stasis and regression in an SCLC xenograft model. aacrjournals.org

AML Xenografts: ADCs have shown in vivo antitumor responses in AML xenograft models. nih.gov

Melanoma Xenografts: In a mouse xenograft model of early melanoma, the specific c-Kit inhibitor nilotinib was able to abrogate the migratory advantage of KIT mutant cells. oncotarget.com

Table 2: In Vivo Efficacy of c-Kit Inhibitors in Xenograft Models

Cancer Type Xenograft Model Compound Key Findings
GIST GIST-T1 ADC (LOP628) Single dose efficacy, tumor regression with imatinib combination. aacrjournals.orgaacrjournals.org
GIST Imatinib-resistant GIST ADC (NN2101-DM1) Potent growth-inhibitory activity. researchgate.net
SCLC NCI-H1048 ADC (LOP628, NN3201) Tumor stasis, regression, and enhanced activity over standard care. aacrjournals.orgaacrjournals.org
Melanoma Melan A cells with KIT mutation TKI (Nilotinib) Abrogated migration of KIT mutant cells. oncotarget.com

Studies in Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) provide a powerful tool to study the role of specific genes in tumor development and to test targeted therapies.

A knock-in mouse model was generated with a KIT-Asp818Tyr mutation, the counterpart to a human germline mutation found in familial GISTs. nih.gov These mice developed GIST-like tumors and diffuse hyperplasia of the interstitial cells of Cajal, providing a valuable model to study GIST development and for in vivo drug assessment. nih.gov

Another study created mouse models with a splice mutation (KIT D17/+) and a duplication mutation (KIT Dup/+) of the KIT gene to understand the dominant white phenotype in pigs. frontiersin.org The combination of these mutations was found to impair the migration of melanoblasts during embryonic development. frontiersin.org

Transgenic mouse models overexpressing c-KIT specifically in beta cells (c-KitβTg) have been generated to investigate the role of c-Kit in beta cell function and diabetes. uconn.edu These models demonstrated that c-Kit plays a protective role in beta cells. uconn.edu Additionally, a transgenic mouse model expressing a reporter gene under the control of the c-Kit promoter has been created for sensitive and specific tracking of c-Kit promoter activation. ahajournals.org

The lethality of certain c-Kit mutations, such as in c-KitW/W mice, has been overcome by transgenic expression of erythropoietin, creating a viable model to study the role of this critical receptor in adult life. ashpublications.org

Evaluation in Non-Oncological Disease Models (e.g., Neurodegeneration, Pain)

While direct studies on c-Kit-IN-3 (hydrochloride) in non-oncological models are not extensively documented in the available literature, the therapeutic potential of inhibiting the c-Kit signaling pathway has been explored in various non-cancerous conditions, including neurodegenerative diseases and persistent pain. nih.govnih.gov This provides a strong rationale for investigating c-Kit-IN-3 (hydrochloride) in these contexts.

The c-Kit receptor and its ligand, stem cell factor (SCF), are expressed in the nervous system, including the dorsal root ganglion (DRG) neurons and the spinal cord. nih.gov This expression pattern suggests a role for c-Kit signaling in neuronal function and pathology.

Neurodegenerative Diseases:

In the context of neurodegeneration, such as Alzheimer's disease (AD), c-Kit has emerged as a potential therapeutic target. frontiersin.orgnih.govlife-science-alliance.org Inhibition of c-Kit is being investigated as a strategy to mitigate neuroinflammation and other pathological processes associated with AD. frontiersin.orgnih.gov Preclinical studies with other c-Kit inhibitors have shown promise. For instance, imatinib, which inhibits c-Kit, has been shown to decrease levels of amyloid-β (Aβ) and phosphorylated tau in preclinical models of AD. frontiersin.org Dasatinib, another inhibitor with activity against c-Kit, has demonstrated efficacy in reducing astrocytic and microglial activation in preclinical settings. frontiersin.org Furthermore, the c-Kit inhibitor masitinib (B1684524) is currently in late-stage clinical trials for AD. frontiersin.orgnih.gov These findings highlight the potential of targeting c-Kit in neurodegenerative disorders. The expression of c-Kit has been detected on microglia in the brains of transgenic AD mice, suggesting its involvement in the neuroinflammatory response. frontiersin.org

Persistent Pain:

The c-Kit signaling pathway has also been implicated in the development of persistent pain. nih.gov Studies using mouse models with a hypomorphic mutation in the c-Kit gene (KitW-v) have demonstrated a significant reduction in the second phase of the formalin test, which represents inflammatory pain, and have shown abnormalities in neuropathic pain models. nih.gov This suggests that c-Kit-mediated signaling is crucial for the development of chronic pain states. The expression of c-Kit in small and medium-sized neurons of the DRG, which are involved in transmitting pain signals, further supports its role in nociception. nih.gov Therefore, a selective inhibitor like c-Kit-IN-3 (hydrochloride) could potentially offer a novel therapeutic approach for managing persistent pain by targeting c-Kit in the pain pathway.

Pharmacodynamic Markers of c-Kit-IN-3 (hydrochloride) Activity in Preclinical Settings

Pharmacodynamic (PD) markers are crucial for assessing the biological activity of a drug and for establishing a relationship between drug exposure and target engagement. For a kinase inhibitor like c-Kit-IN-3 (hydrochloride), the primary PD marker is the inhibition of its target, the c-Kit receptor tyrosine kinase.

Measurement of c-Kit Phosphorylation Inhibition in Tissues

The most direct and relevant pharmacodynamic marker for a c-Kit inhibitor is the measurement of c-Kit phosphorylation (p-Kit) inhibition in target tissues. researchgate.net Activation of the c-Kit receptor by its ligand, SCF, leads to autophosphorylation of specific tyrosine residues within the intracellular domain, initiating downstream signaling cascades. dovepress.comathenaeumpub.com Therefore, a decrease in the level of phosphorylated c-Kit serves as a direct indicator of target engagement and inhibition by the drug.

In preclinical studies, this is typically assessed by collecting tumor or other relevant tissue samples from animal models at various time points after drug administration. The levels of p-Kit are then quantified using techniques such as Western blotting or immunohistochemistry. ucl.ac.uk For example, a study on the c-Kit inhibitor AZD3229 demonstrated an exposure-dependent inhibition of p-Kit in mouse xenograft models of gastrointestinal stromal tumors (GIST). researchgate.net Similarly, in preclinical evaluations of other c-Kit inhibitors, a significant decrease in phospho-c-Kit levels in the brain has been used to confirm target engagement in vivo. life-science-alliance.org

Assessment of Downstream Pathway Modulation in Vivo

Inhibition of c-Kit phosphorylation is expected to lead to the modulation of its downstream signaling pathways. The c-Kit receptor activates several key signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are critical for cell proliferation, survival, and differentiation. dovepress.comnih.govnih.gov

Therefore, assessing the phosphorylation status of key proteins in these pathways, such as Akt and ERK, can serve as a valuable pharmacodynamic marker. mdpi.com In preclinical models, the inhibition of these downstream pathways following treatment with a c-Kit inhibitor can be measured in tissue lysates by Western blotting. ucl.ac.uk For instance, studies have shown that c-Kit inhibitors can effectively reduce the phosphorylation of Akt and ERK in cancer cell lines and in vivo models. mdpi.comijbs.com The modulation of these pathways provides further evidence of the biological activity of the inhibitor beyond direct target engagement.

Cellular Proliferation and Apoptosis Markers in Tumors

The ultimate goal of an anti-cancer agent is to inhibit tumor growth, which is a result of decreased cell proliferation and/or increased apoptosis (programmed cell death). Therefore, markers of these cellular processes are important pharmacodynamic indicators of therapeutic efficacy.

Proliferation Markers: Ki-67 is a widely used nuclear protein associated with cellular proliferation. nih.gov Immunohistochemical staining for Ki-67 in tumor tissues can provide a quantitative measure of the proliferative index. A reduction in the percentage of Ki-67-positive cells in tumors from treated animals compared to controls would indicate an anti-proliferative effect of the c-Kit inhibitor. nih.gov Studies have shown a positive correlation between the expression of Kit and Ki-67 in gastrointestinal stromal tumors (GISTs). dovepress.com

Apoptosis Markers: Apoptosis can be assessed by various methods, including the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, and immunohistochemistry for cleaved caspase-3, a key executioner of apoptosis. physiology.org An increase in the number of apoptotic cells in tumors following treatment with a c-Kit inhibitor would signify a pro-apoptotic effect. physiology.org Furthermore, the expression of anti-apoptotic proteins like X-linked inhibitor of apoptosis protein (XIAP) and pro-apoptotic proteins such as apoptotic protease-activating factor (APAF)-1 can be evaluated. dovepress.comphysiology.org A decrease in XIAP and an increase in APAF-1 expression would be consistent with the induction of apoptosis. dovepress.comphysiology.org Research has indicated a negative correlation between Kit expression and APAF1 levels in GISTs, suggesting that c-Kit signaling inhibits apoptosis. nih.govdovepress.com

Investigation of Combination Therapies with c-Kit-IN-3 (hydrochloride) in Preclinical Models

To enhance therapeutic efficacy and overcome potential resistance mechanisms, c-Kit inhibitors are often investigated in combination with other anti-cancer agents.

Synergistic Effects with Other Tyrosine Kinase Inhibitors

Combining c-Kit-IN-3 (hydrochloride) with other tyrosine kinase inhibitors (TKIs) that target different signaling pathways or resistance mechanisms could lead to synergistic anti-tumor effects. frontiersin.org Resistance to c-Kit inhibitors can arise from secondary mutations in the c-Kit gene or the activation of alternative signaling pathways. dovepress.com

Preclinical studies have explored the combination of various TKIs. For example, in imatinib-resistant GIST, the combination of a c-Kit inhibitor with an inhibitor of a downstream pathway, such as a MEK inhibitor, has shown synergistic effects in preclinical models. frontiersin.org The rationale behind such combinations is to block both the primary oncogenic driver and the escape pathways that mediate resistance.

The combination of different TKIs is an active area of investigation in various cancers. nih.gov For instance, combinations of TKIs targeting VEGFR, PDGFR, and other kinases have been evaluated. mdpi.com In preclinical models of acute myeloid leukemia (AML), the co-blockade of c-Kit and the PI3K/mTOR pathway has demonstrated synergistic effects in inducing cell death in cells with c-Kit mutations that are resistant to single-agent TKI treatment. ucl.ac.uk This suggests that a similar strategy could be effective for c-Kit-IN-3 (hydrochloride) in relevant cancer models.

Combinations with Chemotherapeutic Agents (e.g., Doxorubicin)

There is no publicly available preclinical data on the combination of c-Kit-IN-3 (hydrochloride) with the chemotherapeutic agent doxorubicin. While doxorubicin is a widely used cancer therapeutic, its combined effects with this specific c-Kit inhibitor have not been documented in scientific literature. mdpi.com

Interactions with Modulators of Cellular Signaling Pathways (e.g., PI3K/mTOR, Calcineurin/NFAT)

Similarly, there is a lack of published research on the interactions between c-Kit-IN-3 (hydrochloride) and modulators of key cellular signaling pathways such as the PI3K/mTOR and Calcineurin/NFAT pathways. The c-Kit receptor is known to activate downstream pathways including the PI3K/Akt/mTOR pathway, which is central to cell growth and survival. mdpi.com The Calcineurin/NFAT pathway is another critical signaling cascade involved in various cellular functions. researchgate.net However, no studies have specifically investigated the interplay between c-Kit-IN-3 (hydrochloride) and inhibitors or activators of these pathways.

Mechanisms of Acquired Resistance to C Kit in 3 Hydrochloride and Strategies for Overcoming Resistance in Preclinical Settings

Identification of Molecular Mechanisms Underlying Resistance

The primary mechanisms of acquired resistance involve genetic and signaling alterations that either restore c-Kit activity despite the presence of an inhibitor or activate parallel pathways to maintain cell survival and proliferation.

The most prevalent mechanism of acquired resistance to c-Kit inhibitors is the emergence of secondary point mutations within the KIT gene itself. thieme-connect.de These mutations often occur in different regions of the kinase domain, primarily the ATP-binding pocket and the activation loop, leading to conformational changes that impair drug binding or stabilize the active state of the kinase. thieme-connect.deaacrjournals.org

The T670I mutation is a classic example of a "gatekeeper" mutation. plos.org The gatekeeper residue, typically a threonine, is located deep within the ATP-binding cleft. Its replacement by a bulkier amino acid, such as isoleucine, sterically hinders the inhibitor from accessing its binding site, thereby conferring resistance. plos.orgresearchgate.net Cell lines with an acquired T670I mutation have demonstrated resistance to multiple c-Kit inhibitors, including imatinib (B729) and nilotinib (B1678881). nih.gov

The D816V mutation , located in the activation loop, represents another major class of resistance mutations. aacrjournals.org The activation loop is a flexible structure that must be in an inactive ("DFG-out") conformation for many Type II inhibitors like imatinib to bind. thieme-connect.de The D816V substitution stabilizes the kinase in its active ("DFG-in") conformation, which not only leads to constitutive, ligand-independent kinase activity but also prevents the inhibitor from binding effectively. thieme-connect.deaacrjournals.org This mutation is a common cause of primary and secondary resistance in various cancers. researchgate.net

Other secondary mutations in the ATP-binding pocket, such as V654A, have also been shown to decrease the binding affinity of inhibitors. thieme-connect.de These mutations directly interfere with the contacts necessary for stable drug binding, reducing the inhibitor's efficacy. thieme-connect.deaacrjournals.org The table below summarizes key secondary mutations and their resistance mechanisms.

MutationLocation in Kinase DomainMechanism of ResistanceExample Inhibitors Affected
T670I ATP-Binding Pocket (Gatekeeper)Steric hindrance prevents inhibitor from entering the ATP-binding site. plos.orgresearchgate.netImatinib, Nilotinib, Dasatinib nih.gov
D816V Activation LoopStabilizes the active kinase conformation, preventing the binding of inhibitors that target the inactive state. thieme-connect.deaacrjournals.orgImatinib aacrjournals.org
V654A ATP-Binding PocketAlters contact points within the binding pocket, directly reducing inhibitor binding affinity. thieme-connect.denih.govImatinib, Nilotinib aacrjournals.org
A829P Activation LoopConfers resistance through conformational changes in the activation loop. researchgate.netnih.govImatinib nih.gov

Cancer cells can develop resistance by activating signaling pathways that are parallel to or downstream of c-Kit, thereby circumventing the therapeutic blockade. thieme-connect.derbmb.net This bypass mechanism allows the cell to maintain critical functions like proliferation and survival, even when c-Kit is effectively inhibited.

The two major signaling cascades downstream of c-Kit are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. researchgate.netresearchgate.net In sensitive cells, these pathways are driven by an active c-Kit receptor. However, in resistant cells, these pathways can be reactivated through various mechanisms, such as acquiring mutations in downstream components (e.g., NRAS) or through the activation of other receptor tyrosine kinases (RTKs). researchgate.netoncoscience.us For instance, the upregulation of the AXL receptor has been shown to drive resistance by activating the AKT pathway, thus overcoming c-Kit inhibition. nih.govmedscape.com Preclinical studies have shown that the simultaneous inhibition of both the MAPK and PI3K pathways can induce cell death in c-Kit inhibitor-resistant models, highlighting the importance of these bypass signals. nih.govoncoscience.us

Signaling PathwayRole in ResistanceMechanism of Activation
PI3K/AKT/mTOR Promotes cell survival and proliferation independent of c-Kit signaling. researchgate.netoncoscience.usUpregulation of other RTKs (e.g., AXL), loss of tumor suppressors (e.g., PTEN), or mutations in pathway components. nih.gov
MAPK/ERK Drives cell proliferation and provides ancillary survival signals. rbmb.netoncoscience.usAcquired mutations in upstream activators like NRAS or overexpression of other kinases (e.g., CRAF). researchgate.netmedscape.com

A non-genetic mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. crownbio.com These membrane proteins actively transport a wide range of substances, including kinase inhibitors, out of the cell. This process lowers the intracellular concentration of the drug, preventing it from reaching the effective level needed to inhibit its target, c-Kit. medscape.comaacrjournals.org

Increased expression of multidrug resistance proteins, such as P-glycoprotein (MDR1), has been observed in inhibitor-resistant cell lines. medscape.comashpublications.org This mechanism can confer broad resistance to multiple, structurally different drugs and is not specific to a single target or pathway. mdpi.com The activity of these pumps can be investigated in preclinical models by using efflux pump inhibitors (EPIs), such as verapamil (B1683045) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which can restore drug sensitivity by increasing intracellular drug accumulation. ashpublications.orgjidc.org

Activation of Alternative Signaling Pathways (Bypass Mechanisms)

Development and Characterization of Resistant Preclinical Models

To study the mechanisms of resistance and to test novel therapeutic strategies, robust preclinical models are essential. These models are typically developed by either inducing resistance through drug exposure or by genetically engineering specific resistance mechanisms.

Drug-induced resistance models are generated by chronically exposing cancer cell lines to a specific inhibitor in vitro. crownbio.com The process begins by treating a sensitive parental cell line with a low concentration of the drug. The surviving cells are then cultured in gradually increasing concentrations of the inhibitor over several months. ashpublications.org This method mimics the clinical scenario of acquired resistance developing under the selective pressure of therapy.

These models are invaluable for discovering novel and complex resistance mechanisms, as the cells can develop any number of adaptations, including secondary target mutations, pathway switching, or efflux pump overexpression. crownbio.com For example, this approach has been successfully used to generate imatinib-resistant cell lines that harbor secondary KIT mutations or show amplification of the KIT gene. crownbio.comashpublications.org

Engineered models are created by introducing specific, known genetic alterations into cells or organisms to confer resistance. crownbio.com This is often achieved using gene-editing technologies like CRISPR-Cas9 or through the expression of a transgene. For instance, researchers have engineered a mouse model with an imatinib-resistant c-Kit by introducing the specific T670I "gatekeeper" mutation into the mouse c-kit locus. plos.org Similarly, cell lines can be engineered to express a c-Kit receptor with a D816V mutation. mdpi.com

The primary advantage of engineered models is that they allow researchers to study the direct consequences of a single, defined resistance mechanism in a controlled and reproducible manner. crownbio.comfrontiersin.org These models are crucial for validating the functional impact of mutations identified in patients and for testing the efficacy of next-generation inhibitors designed specifically to overcome that particular resistance mechanism.

Pre-Treated Cell Models

Preclinical investigations using cancer cell lines persistently exposed to c-Kit inhibitors have been instrumental in elucidating the molecular underpinnings of acquired resistance. While specific studies on cell models pre-treated with c-Kit-IN-3 (hydrochloride) are not extensively documented in publicly available literature, the mechanisms observed with other well-characterized c-Kit inhibitors like imatinib provide a strong predictive framework.

In these models, a common mechanism of resistance is the acquisition of secondary mutations within the KIT gene itself. These mutations often arise in the ATP-binding pocket or the activation loop of the kinase domain, interfering with the inhibitor's ability to bind effectively. For instance, the V654A mutation in the ATP-binding pocket and the T670I "gatekeeper" mutation have been frequently identified in imatinib-resistant GIST cell lines. aacrjournals.orgfrontiersin.org These mutations can either directly block the inhibitor from docking or shift the kinase into an active conformation that the inhibitor cannot recognize. aacrjournals.orgresearchgate.net

Furthermore, preclinical models have revealed resistance mechanisms that are independent of secondary KIT mutations. These can include the activation of alternative signaling pathways that bypass the need for c-Kit signaling. For example, in some imatinib-resistant GIST cells, increased expression and activation of the AXL receptor tyrosine kinase have been shown to drive resistance by activating the AKT pathway. nih.gov Similarly, the activation of other receptor tyrosine kinases, such as HER1 and c-Met, has been observed in resistant cell models. oncotarget.com

The table below summarizes key findings from studies on pre-treated cell models with c-Kit inhibitors, which are likely relevant to understanding resistance to c-Kit-IN-3 (hydrochloride).

Cell LinePrimary c-Kit MutationAcquired Resistance MechanismReference
GIST-T1Exon 11 deletionSecondary KIT mutation (V654A) aacrjournals.org
GIST430Exon 11 mutationSecondary KIT mutation (V654A) oncotarget.com
GIST48Exon 11 mutationUpregulation of HER1 and c-Met oncotarget.com
Imatinib-resistant GIST cellsNot specifiedIncreased AXL receptor levels nih.gov
PC9/GR (Gefitinib-resistant NSCLC)Not applicableUpregulation of c-Kit signaling nih.gov

Strategies to Overcome c-Kit-IN-3 (hydrochloride) Resistance

The growing understanding of resistance mechanisms has spurred the development of innovative strategies to restore therapeutic efficacy in patients who have developed resistance to c-Kit inhibitors.

Design of Next-Generation Inhibitors Targeting Resistant Mutants

A primary strategy to combat acquired resistance is the development of next-generation TKIs specifically designed to inhibit c-Kit harboring resistance mutations. These inhibitors often have a different binding mode or a broader spectrum of activity compared to first-generation drugs.

For example, sunitinib (B231) and regorafenib (B1684635) were developed as second- and third-line therapies for GIST, respectively, and have demonstrated activity against certain imatinib-resistant mutations. dovepress.commdpi.com More recently, inhibitors like ripretinib (B610491) and avapritinib (B605698) have been engineered to target a wider range of primary and secondary KIT mutations, including those in the activation loop that are notoriously difficult to inhibit. thieme-connect.defrontiersin.orgnih.gov Avapritinib, a type I inhibitor, is designed to bind to the active conformation of the kinase, making it effective against mutations that favor this state. nih.govaacrjournals.org The development of such compounds provides a blueprint for creating novel inhibitors that could potentially overcome resistance to c-Kit-IN-3 (hydrochloride). The compound itself, also known as CHMFL-KIT-64, has shown inhibitory activity against the T670I gatekeeper mutation, suggesting it may already possess some next-generation characteristics. nih.govtargetmol.com

The following table highlights some next-generation c-Kit inhibitors and their targeted resistant mutations.

InhibitorTypeTargeted Resistant MutationsReference
SunitinibType IIExon 13/14 mutations dovepress.com
RegorafenibType IIBroader activity against secondary mutations dovepress.com
RipretinibSwitch-control inhibitorBroad spectrum, including activation loop mutations thieme-connect.defrontiersin.org
AvapritinibType IPDGFRA D842V, various KIT mutations thieme-connect.denih.gov
BezuclastinibNot specifiedIn combination with sunitinib for ATP-binding pocket mutations thieme-connect.de
IDRX-42Not specifiedExon 11 and 13 mutations thieme-connect.de

Rational Combination Therapies to Abrogate Resistance Pathways

Another promising approach is the use of rational combination therapies that simultaneously target both c-Kit and the resistance pathways. By co-administering c-Kit-IN-3 (hydrochloride) with an inhibitor of a key bypass track, it may be possible to prevent or overcome resistance.

Preclinical studies have shown the potential of this strategy. For instance, combining a c-Kit inhibitor with an inhibitor of the PI3K/AKT/mTOR pathway, which is often activated downstream of c-Kit, has demonstrated synergistic effects in imatinib-resistant GIST cells. frontiersin.org Similarly, combining c-Kit inhibitors with agents that target other receptor tyrosine kinases like HER1, c-Met, or AXL has shown promise in preclinical models. oncotarget.com The combination of c-Kit inhibitors with immunotherapy, such as anti-PD-1 antibodies, is also being explored to enhance the anti-tumor immune response. dovepress.com

Exploration of Novel Therapeutic Modalities (e.g., ADCs)

Beyond small molecule inhibitors, novel therapeutic modalities are being investigated to provide alternative treatment options for patients with resistant disease. Antibody-drug conjugates (ADCs) represent a particularly exciting avenue of research.

ADCs targeting c-Kit, such as LOP628 and NN3201, consist of a monoclonal antibody that specifically binds to the c-Kit receptor, linked to a potent cytotoxic agent. aacrjournals.orgaacrjournals.org This approach allows for the targeted delivery of a highly toxic payload directly to cancer cells expressing c-Kit, irrespective of their mutational status or the activation state of the kinase. nih.govresearchgate.net Preclinical studies have shown that anti-c-Kit ADCs can induce cell death in both wild-type and mutant c-Kit-positive cancer cell lines, including those resistant to imatinib. aacrjournals.orgaacrjournals.orgnih.gov This suggests that ADCs could be a viable strategy for overcoming resistance to c-Kit-IN-3 (hydrochloride) and other TKIs.

Advanced Methodological Approaches for Investigating C Kit in 3 Hydrochloride

Structural Biology Techniques

Structural biology provides high-resolution, three-dimensional views of the inhibitor-target complex, revealing the atomic details of the binding interface. This information is critical for understanding the basis of an inhibitor's affinity and selectivity and for guiding structure-based drug design efforts.

X-ray Crystallography of c-Kit-IN-3 (hydrochloride)-c-Kit Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. The process involves crystallizing the c-Kit protein in complex with c-Kit-IN-3 (hydrochloride) and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the atoms can be modeled.

Research Findings: Crystal structures of the c-Kit kinase domain bound to various inhibitors have provided crucial insights into its regulation and mechanisms of inhibition. nih.govacs.org For a type II inhibitor like c-Kit-IN-3, crystallography would be expected to show the compound binding to the inactive "DFG-out" conformation of the kinase. acs.orgnih.gov In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the inhibitor. acs.org

A crystallographic study of a c-Kit-IN-3-c-Kit complex would aim to:

Visualize the Binding Mode: Determine the precise orientation of c-Kit-IN-3 within the binding pocket.

Identify Key Interactions: Map the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. For instance, structures of other inhibitors reveal critical hydrogen bonds with the hinge region residue Cys673 and the DFG-out gatekeeper residue Met666. acs.org

Rationalize Selectivity: By comparing the c-Kit-IN-3 bound structure to those of other kinases, researchers can understand the structural basis for its selectivity.

Guide Optimization: The structural data can highlight opportunities for modifying the inhibitor to enhance potency or improve other properties.

ParameterDescriptionIllustrative Finding for a Type II c-Kit Inhibitor
Resolution (Å) A measure of the level of detail in the crystallographic map. Lower numbers indicate higher resolution.1.9 - 3.4 Å nih.govrcsb.org
Space Group Describes the symmetry of the crystal lattice.P212121 acs.org
Key Residue Interactions Amino acids in c-Kit that form direct contacts with the inhibitor.Hinge region (e.g., Cys673), Gatekeeper residue, DFG motif residues (e.g., Asp810, Phe811) acs.org
Protein Conformation The overall structural state of the kinase domain upon inhibitor binding.DFG-out (inactive) acs.org

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Analysis

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes. Unlike X-ray crystallography, Cryo-EM does not require the sample to form a crystal. Instead, the sample is flash-frozen in a thin layer of vitreous ice, and its structure is determined by averaging images from thousands of individual particles.

Research Findings: Cryo-EM is particularly valuable for studying the full-length c-Kit receptor, including its extracellular, transmembrane, and intracellular domains, often in complex with its ligand, Stem Cell Factor (SCF). nih.govpnas.orgosti.gov Recent Cryo-EM studies have revealed the architecture of full-length wild-type and oncogenic mutant KIT dimers. nih.govpnas.org These studies show an asymmetric arrangement of the extracellular domains, providing new insights into receptor activation and oncogenic signaling. nih.govpnas.orgresearchgate.net

For investigating c-Kit-IN-3, Cryo-EM could be applied to:

Analyze Full-Length Receptor Inhibition: Determine the structural effects of c-Kit-IN-3 on the entire dimeric c-Kit receptor complex, which is not feasible with crystallography.

Study Membrane-Associated Complexes: Investigate how the inhibitor interacts with c-Kit in a more native-like membrane environment.

Characterize Conformational Heterogeneity: Identify different conformational states of the c-Kit receptor that may be present and how the inhibitor might favor one state over others. While Cryo-EM has successfully resolved the extracellular domain of c-Kit, resolving the dynamic cytoplasmic kinase domain in full-length receptor complexes has been challenging. pnas.org

Biophysical Characterization

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the inhibitor-target interaction. These data are complementary to structural information and are essential for a complete understanding of the compound's mechanism of action.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time kinetics of molecular interactions. reactionbiology.com In a typical experiment, the c-Kit protein is immobilized on a sensor chip, and a solution containing c-Kit-IN-3 (hydrochloride) is flowed over the surface. The binding of the inhibitor to the protein causes a change in the refractive index at the sensor surface, which is detected as a response.

Research Findings: SPR analysis allows for the determination of key kinetic parameters:

Association Rate Constant (kon): The rate at which the inhibitor binds to the target.

Dissociation Rate Constant (koff): The rate at which the inhibitor-target complex breaks apart. A slow koff is often a desirable attribute for an inhibitor, as it leads to a longer duration of target engagement.

Equilibrium Dissociation Constant (KD): A measure of binding affinity, calculated as the ratio of koff/kon.

This technique is powerful for ranking different inhibitors, validating target engagement, and understanding how modifications to a compound affect its binding kinetics. nih.govacs.org For example, a study of various kinase inhibitors showed that while some have uniformly fast association rates, others can be exceptionally slow, highlighting diverse binding mechanisms. nih.gov

Kinetic ParameterDescriptionIllustrative Value for a Potent Kinase Inhibitor
kon (M-1s-1) Association Rate Constant1 x 105 - 1 x 106
koff (s-1) Dissociation Rate Constant1 x 10-3 - 1 x 10-4
KD (nM) Equilibrium Dissociation Constant1 - 10

Isothermal Titration Calorimetry (ITC) for Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. harvard.edu By titrating the inhibitor, c-Kit-IN-3, into a solution containing the c-Kit protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment. nih.gov

Research Findings: The data from an ITC experiment allows for the direct determination of:

Binding Affinity (Ka or KD): The strength of the interaction.

Stoichiometry (n): The molar ratio of inhibitor to protein in the complex.

Enthalpy Change (ΔH): The heat change associated with the formation of binding interactions (e.g., hydrogen bonds).

Entropy Change (ΔS): The change in disorder of the system upon binding, often related to hydrophobic effects and conformational changes.

By dissecting the Gibbs free energy (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components, ITC provides deep insight into the nature of the forces driving the binding reaction. harvard.edumdpi.com This information is critical for lead optimization, as different optimization strategies may favor enthalpy- or entropy-driven binding.

Thermodynamic ParameterDescriptionIllustrative Value for an Enthalpy-Driven Interaction
Stoichiometry (n) Molar ratio of inhibitor:protein at saturation.~1.0
KD (nM) Equilibrium Dissociation Constant.15
ΔG (kcal/mol) Gibbs Free Energy Change.-10.8
ΔH (kcal/mol) Enthalpy Change.-12.5
-TΔS (kcal/mol) Entropic Contribution.1.7

Differential Scanning Fluorimetry (DSF) for Protein Stability

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess protein stability and ligand binding. nih.govspringernature.comnih.gov The technique monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. harvard.edu When a ligand like c-Kit-IN-3 binds to c-Kit, it typically stabilizes the protein's folded structure. This stabilization results in an increase in the protein's melting temperature (Tm).

Research Findings: The key output of a DSF experiment is the change in melting temperature (ΔTm), which is the difference in Tm with and without the bound ligand. springernature.com

A positive ΔTm indicates that the ligand stabilizes the protein, confirming binding.

The magnitude of the ΔTm can be used to rank compounds and often correlates with binding affinity.

DSF is widely used in early-stage drug discovery for screening compound libraries to identify initial hits and for optimizing buffer conditions for other biophysical or structural studies. nih.govnih.gov It is a rapid and cost-effective way to confirm target engagement before committing to more resource-intensive techniques. springernature.com

ParameterDescriptionIllustrative Result for a Stabilizing Ligand
Tm (Apo Protein) Melting temperature of the protein without ligand.45.0 °C
Tm (Protein + Ligand) Melting temperature of the protein in the presence of the ligand.53.5 °C
ΔTm The shift in melting temperature upon ligand binding.+8.5 °C

Cellular and Molecular Biology Techniques

The investigation of a specific kinase inhibitor like c-Kit-IN-3 (hydrochloride) relies on a suite of advanced cellular and molecular biology techniques to elucidate its mechanism of action, target engagement, and cellular consequences. These methods allow researchers to move beyond simple viability assays to a mechanistic understanding of the inhibitor's effects.

Quantitative Western Blotting and Immunoprecipitation

Quantitative Western blotting and immunoprecipitation are fundamental techniques for studying the impact of an inhibitor on specific protein pathways. They are used to measure changes in protein expression, post-translational modifications (like phosphorylation), and protein-protein interactions following treatment with c-Kit-IN-3.

Detailed Research Applications:

Target Engagement and Inhibition: The primary use of Western blotting in this context is to confirm that c-Kit-IN-3 engages its target, the c-Kit receptor, and inhibits its kinase activity. Researchers treat c-Kit-expressing cells (e.g., mast cell leukemia lines or gastrointestinal stromal tumor cells) with the compound and then stimulate them with Stem Cell Factor (SCF), the natural ligand for c-Kit. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated c-Kit (p-c-Kit). A successful inhibitor will show a dose-dependent decrease in the p-c-Kit signal, indicating inhibition of receptor autophosphorylation. nih.gov

Downstream Pathway Analysis: The effects of c-Kit inhibition ripple through multiple downstream signaling cascades. Quantitative Western blotting can map these effects by probing for the phosphorylated (activated) forms of key signaling nodes such as AKT, ERK (p44/42 MAPK), and STAT proteins. Treatment with c-Kit-IN-3 is expected to reduce the phosphorylation levels of these downstream effectors. nih.gov

Immunoprecipitation (IP): IP is used to isolate the c-Kit receptor and its associated proteins from the total cell lysate. nih.govnih.gov By performing IP with a c-Kit antibody, followed by Western blotting for other proteins, researchers can determine how c-Kit-IN-3 affects the formation of signaling complexes. For instance, one could investigate whether the inhibitor prevents the recruitment of signaling adaptors like Grb2 or the p85 subunit of PI3K to the activated c-Kit receptor. portlandpress.com IP can also be used to assess the ubiquitination status of c-Kit, a key step in its degradation, which may be altered by inhibitor binding. nih.gov

Target Protein Expected Effect of c-Kit-IN-3 Technique Rationale
Phospho-c-Kit (p-c-Kit) DecreaseQuantitative Western BlotDirect measure of target kinase inhibition.
Total c-Kit No immediate changeQuantitative Western BlotConfirms that reduced p-c-Kit is due to inhibition, not protein degradation.
Phospho-AKT (p-AKT) DecreaseQuantitative Western BlotAssesses inhibition of the downstream PI3K/AKT survival pathway. nih.gov
Phospho-ERK (p-ERK) DecreaseQuantitative Western BlotAssesses inhibition of the downstream MAPK/ERK proliferation pathway. nih.gov
c-Kit-associated Grb2 DecreaseImmunoprecipitation (c-Kit) followed by Western Blot (Grb2)Determines if the inhibitor blocks the binding of adaptor proteins to c-Kit.

Flow Cytometry for Receptor Expression and Internalization

Flow cytometry is a powerful, high-throughput technique that allows for the quantitative analysis of individual cells within a population. For studying c-Kit-IN-3, it is primarily employed to measure the levels of the c-Kit receptor on the cell surface and to track its internalization.

Detailed Research Applications:

Quantifying Surface Receptor Expression: Cells are stained with a fluorescently-labeled antibody that specifically recognizes an extracellular epitope of the c-Kit receptor. aacrjournals.org Flow cytometry then measures the fluorescence intensity of thousands of individual cells, providing a quantitative measure of the amount of c-Kit on the cell surface. This can be used to select cell lines with appropriate c-Kit expression levels for further study or to see if long-term treatment with c-Kit-IN-3 leads to changes in receptor expression. The specific antibody binding capacity (sABC) can be determined using calibrated beads to estimate the number of receptors per cell. aacrjournals.org

Monitoring Receptor Internalization: The binding of ligands or some antibodies can trigger the c-Kit receptor to be internalized, a process where the receptor is removed from the cell surface and transported into the cell within vesicles. aacrjournals.orgaacrjournals.org To study how c-Kit-IN-3 might affect this, cells can be treated with the inhibitor before or during stimulation with SCF. The loss of c-Kit from the cell surface is then tracked over time by measuring the decrease in fluorescence via flow cytometry. aacrjournals.orghaematologica.org This helps to understand if the inhibitor locks the receptor in a specific conformation that promotes or prevents its internalization.

Parameter Measured Experimental Setup Expected Outcome with c-Kit-IN-3 Rationale
Surface c-Kit Levels Cells stained with anti-c-Kit-FITC antibody and analyzed by flow cytometry.May decrease on long-term exposure, but no acute change expected.To quantify receptor density and monitor chronic effects on expression. aacrjournals.org
Rate of Internalization Cells treated with SCF to induce internalization, with or without c-Kit-IN-3. Surface c-Kit is measured at different time points.The rate may be altered (increased or decreased) depending on the inhibitor's mechanism.To determine if the inhibitor affects receptor trafficking dynamics. aacrjournals.org

High-Content Imaging for Cellular Phenotypes

High-content imaging (HCI) or high-content analysis (HCA) combines automated fluorescence microscopy with sophisticated image analysis software to extract quantitative data from cell populations on a large scale. plos.org This approach allows for the simultaneous measurement of dozens or even hundreds of cellular features, creating a detailed "phenotypic fingerprint" of a compound's effect.

Detailed Research Applications:

Multiparametric Phenotypic Profiling: Using a technique often called "Cell Painting," cells treated with c-Kit-IN-3 are stained with a cocktail of fluorescent dyes that label different organelles and cellular compartments (e.g., nucleus, mitochondria, actin cytoskeleton, Golgi apparatus, and endoplasmic reticulum). nih.govbiorxiv.orgmdpi.com The HCI system captures images and the software analyzes various parameters like cell size, shape, texture, and the intensity and localization of the different stains.

Mechanism of Action and Off-Target Effects: The resulting phenotypic fingerprint from c-Kit-IN-3 treatment can be compared to a library of fingerprints from reference compounds with known mechanisms of action. biorxiv.org If the fingerprint of c-Kit-IN-3 clusters with other known kinase inhibitors, it provides confidence in its on-target activity. If it clusters with compounds from other classes, it might suggest polypharmacology or off-target effects. For example, unexpected changes in mitochondrial morphology could signal a potential toxicity liability not directly related to c-Kit inhibition.

Cellular Feature Class Example Parameters Measured by HCI Potential Insight for c-Kit-IN-3
Morphology Cell Area, Roundness, PerimeterChanges in cell adhesion and spreading, which can be linked to cytoskeletal rearrangement downstream of c-Kit. mdpi.com
Nuclear Features Nuclear Size, DNA Texture, Chromatin CondensationDetection of cell cycle arrest or apoptosis-related changes. plos.org
Cytoskeletal Organization F-actin Intensity, Fiber TextureDisruption of signaling pathways that control cell structure and motility.
Organelle Health Mitochondrial Mass, Membrane PotentialIdentification of potential off-target effects or cytotoxicity. nih.gov

Live-Cell Imaging for Dynamic Processes

While HCI often uses fixed (dead) cells, live-cell imaging allows for the observation of cellular processes in real-time, providing crucial temporal and spatial information that is otherwise lost. thermofisher.combaseclick.eu

Detailed Research Applications:

Tracking Receptor Dynamics: To visualize c-Kit dynamics, researchers can use cell lines expressing a c-Kit receptor tagged with a fluorescent protein (e.g., c-Kit-EGFP). nih.gov Using time-lapse confocal or HILO microscopy, one can directly observe processes like receptor clustering on the plasma membrane, internalization into endosomes, and intracellular trafficking following SCF stimulation. nih.govbiorxiv.org The addition of c-Kit-IN-3 would allow for the direct visualization of how the inhibitor impacts these dynamic events. For example, one could measure the velocity of c-Kit-containing vesicles and see if the inhibitor slows their transport. nih.gov

Monitoring Downstream Signaling Events: Live-cell imaging can also be used with fluorescent biosensors that report on the activity of downstream pathways. For example, a FRET (Förster Resonance Energy Transfer) biosensor for ERK activity or a reporter that tracks the nuclear translocation of a transcription factor like STAT3 can provide a dynamic readout of pathway inhibition by c-Kit-IN-3 in single living cells. mdpi.com

Dynamic Process Live-Cell Imaging Approach Key Measurement Rationale
Receptor Internalization Time-lapse imaging of cells expressing c-Kit-GFP after SCF stimulation. nih.govRate of formation and velocity of fluorescent vesicles.To visualize and quantify the effect of c-Kit-IN-3 on receptor endocytosis and trafficking.
Protein-Protein Interaction Bimolecular Fluorescence Complementation (BiFC) with c-Kit and an adaptor protein. mdpi.comAppearance of fluorescence upon complex formation.To see if c-Kit-IN-3 prevents the interaction of c-Kit with its binding partners in real-time.
Downstream Kinase Activity Imaging of cells with a FRET-based kinase activity reporter.Change in FRET ratio over time.To measure the kinetics of downstream pathway inhibition in a single cell.

Omics-Based Approaches

"Omics" approaches provide a global, unbiased view of the molecular changes within a cell. For a targeted inhibitor like c-Kit-IN-3, these methods are invaluable for understanding the full breadth of its effects beyond the immediate, known downstream targets.

Proteomic and Phosphoproteomic Profiling to Map Downstream Effects

Mass spectrometry-based proteomics and phosphoproteomics are powerful discovery tools used to identify and quantify thousands of proteins and their phosphorylation sites simultaneously. acs.orgpnas.org This provides a comprehensive snapshot of the cellular state in response to c-Kit-IN-3.

Detailed Research Applications:

Global Proteomics: Quantitative proteomics compares the abundance of all detectable proteins between untreated cells and cells treated with c-Kit-IN-3. While short-term treatment is unlikely to cause major changes in total protein levels, longer-term treatment may reveal adaptive responses, such as the upregulation of compensatory signaling pathways or changes in the expression of proteins involved in cell cycle or apoptosis.

Phosphoproteomic Profiling: This is arguably the most powerful omics approach for studying a kinase inhibitor. Cells are treated with c-Kit-IN-3, and then phosphopeptides are specifically enriched from the cell lysate and analyzed by high-resolution mass spectrometry. pnas.orgfrontiersin.org This generates a global map of phosphorylation changes. The results would be expected to show a significant decrease in phosphorylation on c-Kit itself and on known downstream targets in the AKT and MAPK pathways.

Discovery of Novel Pathways and Off-Targets: The key advantage of phosphoproteomics is its unbiased nature. The analysis may reveal that c-Kit-IN-3 affects the phosphorylation of proteins in previously unlinked pathways, suggesting novel functions for c-Kit or potential off-target effects of the inhibitor. acs.org By analyzing the phosphorylation motifs that are most significantly downregulated, researchers can perform kinase-substrate enrichment analysis (KSEA) to infer the activity of other kinases that might be inhibited by the compound, either directly or indirectly. nih.gov

Analysis Type Methodology Primary Finding Significance for c-Kit-IN-3
Quantitative Proteomics Label-free or tandem-mass-tag (TMT) based mass spectrometry of total protein digests.Changes in total protein abundance.Reveals long-term adaptive responses to sustained c-Kit inhibition.
Quantitative Phosphoproteomics Enrichment of phosphopeptides (e.g., with TiO2 or Fe-NTA) followed by mass spectrometry. pnas.orgfrontiersin.orgChanges in the phosphorylation status of thousands of sites. acs.orgProvides a global, unbiased map of the signaling networks regulated by the inhibitor. Confirms on-target effects and identifies novel pathways and potential off-targets.
Kinase Set Enrichment Analysis (KSEA) Bioinformatic analysis of phosphoproteomic data. nih.govInferred activity of cellular kinases based on phosphorylation of their known substrates.Predicts the full spectrum of kinases whose activity is modulated by c-Kit-IN-3 treatment.

Transcriptomic Analysis (RNA-Seq) to Identify Gene Expression Changes

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), is a powerful method to capture the global gene expression profile of cells in response to treatment with an inhibitor like c-Kit-IN-3. This technique provides a snapshot of the entire transcriptome, allowing researchers to identify which genes are up- or down-regulated following c-Kit inhibition.

The process involves treating c-Kit-dependent cancer cells (e.g., from Gastrointestinal Stromal Tumors, GISTs) with c-Kit-IN-3 and comparing their RNA profiles to untreated control cells. The resulting data reveals the downstream consequences of blocking the c-Kit signaling cascade. Key insights from such an analysis would include:

Pathway Modulation: Identifying significant changes in the expression of genes involved in critical signaling pathways downstream of c-Kit, such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. For instance, the suppression of proliferation-driving genes and the upregulation of apoptosis-related genes would confirm the inhibitor's on-target effect.

Off-Target Effects: RNA-Seq can also uncover unintended changes in gene expression, which may point to off-target activities of the compound. This is vital for a comprehensive understanding of the inhibitor's biological effects.

Biomarker Discovery: Gene expression signatures identified through RNA-Seq could serve as potential biomarkers to predict patient response or monitor treatment efficacy.

The table below illustrates hypothetical gene expression changes in a c-Kit-dependent cell line after treatment, as would be identified by RNA-Seq.

Gene SymbolPathwayFold Change (log2)Description of Change
CCND1Cell Cycle-2.5Down-regulated
BCL2Apoptosis-3.1Down-regulated
CDKN1A (p21)Cell Cycle Arrest+2.8Up-regulated
MYCTranscription Factor-4.0Down-regulated
VEGFAAngiogenesis-1.8Down-regulated

Genomic Analysis of Resistance-Associated Mutations

A primary challenge in targeted cancer therapy is the development of drug resistance, often driven by new mutations in the target kinase. Genomic analysis is essential for identifying these mutations and understanding how they confer resistance. While c-Kit-IN-3 was specifically designed to be potent against the common imatinib-resistant "gatekeeper" mutation T670I, continuous treatment can lead to the selection of novel, compound-specific resistance mutations. vulcanchem.comnih.gov

The investigation of resistance mechanisms involves several steps:

Generation of Resistant Clones: Cancer cell lines sensitive to c-Kit-IN-3 are cultured in the presence of gradually increasing concentrations of the drug. This process selects for cells that have acquired mutations allowing them to survive and proliferate despite the inhibitor.

Genomic Sequencing: DNA is extracted from these resistant cell clones and subjected to whole-genome sequencing (WGS) or whole-exome sequencing (WES).

Variant Analysis: The sequencing data from resistant cells is compared to the original (parental) sensitive cells to identify new somatic mutations. Analysis focuses on the KIT gene itself but also includes other genes in related signaling pathways that could provide an escape mechanism.

This analysis can reveal secondary mutations in the c-Kit kinase domain that either prevent c-Kit-IN-3 from binding or stabilize the active conformation of the kinase, rendering the inhibitor ineffective. The identification of such mutations is critical for the development of next-generation inhibitors designed to overcome these specific resistance mechanisms.

c-Kit ExonCommon MutationAssociated Resistance
Exon 11V559D, L576PPrimary (Imatinib sensitive)
Exon 9A502_Y503dupPrimary (Imatinib sensitive)
Exon 13V654ASecondary (Imatinib resistance)
Exon 14T670ISecondary (Imatinib resistance)
Exon 17D816V, N822KSecondary (Broad resistance)

Computational and In Silico Drug Design Methodologies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of inhibitors like c-Kit-IN-3. These in silico methods accelerate the development process by predicting how compounds will interact with their targets, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For c-Kit-IN-3, docking simulations would be performed to model its interaction within the ATP-binding pocket of the c-Kit kinase. This analysis helps to rationalize the compound's high potency by visualizing key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues (e.g., Cys673, Asp810) in the binding site. researchgate.net Docking is also performed against mutant versions of c-Kit (like T670I) to confirm that the inhibitor can bind effectively despite structural changes that confer resistance to other drugs.

Following docking, Molecular Dynamics (MD) simulations are employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular interactions, assessing the flexibility of the protein and the ligand and calculating the binding free energy. A stable complex in an MD simulation, characterized by minimal deviation in the ligand's position and sustained key interactions, provides higher confidence that the predicted binding mode is accurate and that the compound is a strong binder.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates the chemical structures of a series of compounds with their biological activities. grafiati.com To optimize a lead compound like c-Kit-IN-3, a library of its chemical analogs would be synthesized and tested for their inhibitory potency (IC50) against c-Kit.

A QSAR model is then developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and using statistical methods to build a mathematical equation that links these descriptors to the observed activity. targetmol.comActivity = f(Molecular Descriptors) This model can then predict the activity of new, unsynthesized analogs, guiding medicinal chemists to design modifications that are most likely to improve potency and selectivity.

Pharmacophore Modeling for Ligand-Based Design

When the 3D structure of the target protein is unknown or when designing structurally novel inhibitors, pharmacophore modeling is a valuable ligand-based approach. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to its target.

A pharmacophore model for c-Kit inhibitors can be generated by aligning a set of known active compounds and extracting their common chemical features. This model serves as a 3D query to search for new molecules that possess the same essential features in the correct spatial arrangement, even if their underlying chemical scaffold is completely different from existing inhibitors.

Virtual Screening for Novel Scaffolds

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): Uses molecular docking to "screen" millions of compounds against the 3D structure of the c-Kit binding site. Compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): Uses a pharmacophore model or the structure of a known active ligand (like c-Kit-IN-3) as a template to search for compounds with similar features or shapes.

These screening methods are highly efficient for identifying novel "hit" compounds with new chemical scaffolds, which can serve as starting points for developing entirely new classes of c-Kit inhibitors.

Rational Re-engineering of Inhibitors

The rational re-engineering of kinase inhibitors is a cornerstone of modern medicinal chemistry, driven by the need to overcome challenges such as acquired drug resistance and off-target effects. nih.govmdpi.com In the context of c-Kit, the emergence of mutations, particularly in the ATP-binding pocket or the activation loop, can render established inhibitors like imatinib (B729) less effective. nih.gov This necessitates the development of new agents through rational design, a process that leverages detailed structural and biological information to create improved molecules. aacrjournals.orgashpublications.org This approach involves the iterative process of designing, synthesizing, and testing novel compounds based on the three-dimensional structure of the target protein to optimize binding affinity, selectivity, and pharmacological properties. aacrjournals.orgashpublications.org

A primary strategy in rational re-engineering is structure-based drug design (SBDD). This process often begins with in-silico screening of large compound libraries against the crystal structure of c-Kit. aacrjournals.orgashpublications.org Using computational docking procedures, potential inhibitors are identified and prioritized based on their predicted binding modes and energies. aacrjournals.org These initial "hits" are then synthesized and subjected to biological evaluation, including enzymatic and cell-based assays, to determine their actual inhibitory potency. ashpublications.org The data from these assays, especially structure-activity relationships (SAR), guide further chemical modifications to enhance the desired characteristics of the inhibitor. nih.gov

One successful example of rational re-engineering involves the development of inhibitors based on a 5-phenyl-thiazol-2-ylamine scaffold. Researchers identified this template as a versatile starting point for kinase inhibitors and synthesized a series of urea-substituted derivatives to target c-Kit. mdpi.comacs.org Among these, compound 10a showed high potency against both the c-Kit enzyme and the GIST-T1 cancer cell line. acs.org The crystal structure of 10a in a complex with c-Kit revealed it to be a type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase. acs.org This binding mode is crucial as it can often overcome resistance mutations that affect the active conformation. Further optimization of this series involved synthesizing various analogs to probe the SAR, leading to the identification of compounds with varied potencies. acs.org

Table 1: Inhibition of c-Kit Enzymatic Activity and GIST-T1 Cell Proliferation by 5-phenyl-thiazol-2-ylamine Analogs. acs.org
Compoundc-Kit IC50 (nM)GIST-T1 GI50 (nM)
10a822.2
10b14526
10c134.1
10g681.8
10h10115
10i12016
10j11512
10k493.8

Another significant effort in re-engineering c-Kit inhibitors focused on developing novel thiazolo[5,4-b]pyridine (B1319707) derivatives to overcome imatinib resistance. mdpi.com Through systematic SAR studies, researchers synthesized 31 new compounds and evaluated their enzymatic inhibitory activity against c-Kit. mdpi.com The investigation explored how different substituents at various positions of the thiazolo[5,4-b]pyridine scaffold influenced potency. For instance, introducing a 3-(trifluoromethyl)phenyl group was found to fit well into a hydrophobic binding pocket, resulting in moderate inhibitory activity. mdpi.com This systematic modification led to the identification of derivative 6r , which not only potently inhibited wild-type c-Kit but was also effective against an imatinib-resistant double mutant (V560G/D816V). mdpi.comresearchgate.net

Table 2: Structure-Activity Relationship (SAR) of Thiazolo[5,4-b]pyridine Derivatives Against c-Kit. mdpi.com
CompoundSubstitution (R1)c-Kit IC50 (μM)
6aphenyl>50
6b2-fluorophenyl>50
6c3-fluorophenyl>50
6d4-fluorophenyl>50
6h3-(trifluoromethyl)phenyl9.87
6r(complex side chain)0.019
6s(complex side chain)0.021
7c(complex side chain)0.025
ImatinibN/A0.029
Sunitinib (B231)N/A0.016

These examples underscore the power of rational re-engineering in advancing the development of c-Kit inhibitors. By combining computational design, chemical synthesis, and rigorous biological testing, researchers can systematically refine inhibitor scaffolds to enhance potency against both wild-type and mutated forms of the c-Kit kinase, offering potential solutions to the challenge of clinical drug resistance. mdpi.commdpi.com

Future Directions and Broader Academic Impact of C Kit in 3 Hydrochloride Research

Exploring c-Kit-IN-3 (hydrochloride) in Underexplored Disease Contexts (Preclinical)

No preclinical studies have been published that investigate the efficacy or mechanism of action of c-Kit-IN-3 (hydrochloride) in disease models beyond the most common c-Kit-driven cancers like gastrointestinal stromal tumors (GIST). Its potential role in other malignancies or non-cancerous proliferative disorders remains unexplored in the academic literature.

Investigation of the Role of c-Kit-IN-3 (hydrochloride) in Modulating the Tumor Microenvironment (Preclinical)

The scientific literature contains no reports on preclinical investigations into how c-Kit-IN-3 (hydrochloride) might modulate the tumor microenvironment. Research on other c-Kit inhibitors has shown that targeting this pathway can affect immune cells, angiogenesis, and stromal components within a tumor, but these findings have not been specifically linked to c-Kit-IN-3. dcchemicals.com

Development of Predictive Biomarkers for c-Kit-IN-3 (hydrochloride) Responsiveness in Preclinical Models

There is no available research on the development or validation of predictive biomarkers to determine sensitivity or resistance to c-Kit-IN-3 (hydrochloride) in preclinical models. While c-Kit mutation status is a primary biomarker for the class of c-Kit inhibitors, compound-specific biomarkers have not been identified for c-Kit-IN-3.

Contribution of c-Kit-IN-3 (hydrochloride) Research to General Receptor Tyrosine Kinase Inhibition Principles

Due to the absence of dedicated research articles, c-Kit-IN-3 (hydrochloride) has not made a documented contribution to the broader principles of receptor tyrosine kinase (RTK) inhibition. Its specific binding kinetics, resistance profile, and off-target effects, which could inform the general field, have not been publicly characterized. The general principle of targeting RTKs like c-Kit is well-established, with inhibitors like imatinib (B729) setting the precedent. researchgate.net

Integration of Multi-Omics Data for a Systems-Level Understanding of c-Kit-IN-3 (hydrochloride) Action

No studies have been published that apply multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) to understand the systems-level effects of c-Kit-IN-3 (hydrochloride). Such analyses are crucial for a comprehensive understanding of a drug's mechanism of action, on- and off-target effects, and pathways of resistance, but this work has not been carried out or reported for this specific compound. openscience.sitargetmol.com

Q & A

Q. What are the recommended storage conditions and handling protocols for c-Kit-IN-3 hydrochloride to ensure stability in experimental settings?

c-Kit-IN-3 hydrochloride should be stored in powder form at -20°C for up to 3 years. For solutions, store at -80°C for up to 1 year. Stock solutions are typically prepared in DMSO, with concentrations adjusted based on target experimental doses. Avoid repeated freeze-thaw cycles to prevent degradation. Detailed protocols for in vitro and in vivo applications are provided in handling guidelines .

Q. How is the molecular structure of c-Kit-IN-3 hydrochloride validated, and what analytical methods are recommended for confirming purity?

The compound’s structure (C₂₆H₂₀ClF₃N₂O₄) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Purity (>95%) is assessed using HPLC with UV detection. SMILES notation and IUPAC naming ensure reproducibility across studies. Cross-reference CAS# 2363169-01-9 for batch-specific validation .

Q. What experimental parameters define the working concentration range of c-Kit-IN-3 hydrochloride in cellular assays?

The IC₅₀ values (4 nM for c-KIT wild-type, 8 nM for c-KIT T670I mutant) guide initial dosing. Dose-response curves (e.g., 1–100 nM) should be generated using proliferation assays (e.g., MTT or ATP quantification) in c-KIT-dependent cell lines. Include controls for off-target effects by comparing with kinase-dead cell models .

Q. How does c-Kit-IN-3 hydrochloride inhibit downstream signaling pathways in c-KIT-driven malignancies?

The compound blocks c-KIT autophosphorylation, reducing activation of downstream effectors like pAKT, pS6, and pERK. Validate target engagement via Western blotting at 24–48 hours post-treatment. Use phospho-specific antibodies and normalize to total protein levels .

Advanced Research Questions

Q. How can researchers design experiments to evaluate c-Kit-IN-3’s efficacy against drug-resistant c-KIT mutations (e.g., T670I or ATP-binding pocket variants)?

Employ site-directed mutagenesis to generate resistant c-KIT isoforms in cellular models. Compare inhibitor potency using kinase activity assays (e.g., ADP-Glo™) under ATP-competitive conditions. Co-crystallization studies or molecular docking can elucidate structural resistance mechanisms .

Q. What strategies resolve discrepancies in reported IC₅₀ values across studies investigating c-Kit-IN-3 hydrochloride?

Variations may arise from assay conditions (e.g., ATP concentrations, incubation time) or cell line specificity. Standardize protocols using recombinant c-KIT kinase domains and validate with orthogonal assays (e.g., thermal shift binding). Meta-analysis of kinase profiling data (e.g., Eurofins KinaseScan) can clarify selectivity .

Q. How should in vivo pharmacokinetic (PK) parameters inform dosing regimens for c-Kit-IN-3 hydrochloride in murine tumor models?

Bioavailability studies in mice, rats, and dogs indicate dose-dependent tumor suppression. Calculate interspecies scaling using body surface area normalization. For xenografts, oral or intraperitoneal administration at 10–50 mg/kg/day is typical. Monitor plasma half-life and tissue distribution via LC-MS/MS .

Q. What methodologies validate the selectivity of c-Kit-IN-3 hydrochloride against structurally related kinases (e.g., PDGFR or FLT3)?

Perform broad-spectrum kinase profiling at 1 µM inhibitor concentration. Use radiometric or fluorescence-based assays to quantify residual activity of >100 kinases. Prioritize kinases with homologous ATP-binding pockets (e.g., VEGFR, ABL) for competitive inhibition studies .

Q. How can researchers optimize combination therapies involving c-Kit-IN-3 hydrochloride to overcome compensatory signaling in resistant tumors?

Pair with inhibitors targeting parallel survival pathways (e.g., MEK or PI3K). Synergy is assessed via Chou-Talalay combination indices. Transcriptomic profiling (RNA-seq) post-treatment identifies upregulated resistance markers for secondary targeting .

Q. What in vitro and in vivo models best recapitulate c-KIT-driven pathologies for preclinical testing?

Use gastrointestinal stromal tumor (GIST) cell lines (e.g., GIST-T1) with c-KIT mutations. For in vivo studies, implant patient-derived xenografts (PDXs) with confirmed c-KIT activation. Monitor tumor volume and metastasis via bioluminescence imaging .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using multiple cell lines and assay formats. For example, discrepancies in apoptosis induction may reflect differences in caspase-3 activation thresholds .
  • Target Engagement : Combine cellular thermal shift assays (CETSA) with phosphoproteomics to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.